Technical Documentation Center

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
  • CAS: 604798-82-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid – Synthesis, Safety, and Application in Drug Discovery

Executive Summary Conformationally restricted cyclic amines are privileged scaffolds in modern medicinal chemistry. By locking the spatial arrangement of functional groups, these scaffolds enhance target binding affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally restricted cyclic amines are privileged scaffolds in modern medicinal chemistry. By locking the spatial arrangement of functional groups, these scaffolds enhance target binding affinity and improve metabolic stability. Specifically, (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid provides a highly specific vector arrangement of its methyl and carboxylate groups. This precise stereochemistry is critical for pharmacophore mapping, making it an indispensable building block for synthesizing complex active pharmaceutical ingredients (APIs), including and novel kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, self-validating framework for the synthesis, handling, and downstream application of this specific stereoisomer.

Physicochemical Properties & Registry Data

The stereochemical purity of pyrrolidine building blocks is paramount. The trans configuration between the C3-carboxylate and C4-methyl groups minimizes steric clash, but isolating the absolute (3R,4R) stereocenter is what dictates the biological efficacy of the final API. Below is a consolidated table of the quantitative physicochemical data and registry identifiers for this compound.

PropertyValue
Chemical Name (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
CAS Registry Number 604798-82-5
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Boiling Point (Predicted) 348.3 ± 35.0 °C at 760 mmHg
Density (Predicted) 1.2 ± 0.1 g/cm³
Related Isomer CAS (3S,4S) 604798-83-6
Unspecified Stereocenter CAS 885958-71-4

Data aggregated from predictive models and commercial specifications, such as those provided by .

Safety Data & Handling Protocols (SDS)

As a biologically active building block containing both a tertiary amine and a carboxylic acid, this compound exhibits zwitterionic character. It requires stringent handling protocols to ensure operator safety and prevent material degradation.

  • Hazard Classification (GHS):

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Handle exclusively in a certified chemical fume hood.

    • Wear nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins).

    • Use tightly fitting safety goggles (EN 166 standard).

  • Storage & Stability:

    • Temperature: Store at 2-8 °C. Maintaining this temperature mitigates the risk of oxidative degradation of the benzylamine moiety.

    • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent moisture absorption.

Synthetic Methodology & Mechanistic Insights

The synthesis of the (3R,4R)-pyrrolidine core relies on a highly regioselective and diastereoselective [3+2] 1,3-dipolar cycloaddition. The concerted nature of this cycloaddition ensures that the trans geometry of the starting alkene is perfectly translated into the trans relative stereochemistry of the pyrrolidine ring.

Step-by-Step Experimental Workflow

Step 1: Azomethine Ylide Generation & Cycloaddition

  • Protocol: To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq) and ethyl crotonate (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 12 hours.

  • Causality: TFA protonates the methoxy group of the silane precursor, promoting its elimination to form an iminium ion. Subsequent spontaneous desilylation generates a non-stabilized azomethine ylide in situ. Ethyl crotonate acts as the electron-deficient dipolarophile. Because the [3+2] cycloaddition is concerted, the trans geometry of the crotonate ensures the formation of rel-(3R,4R)-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate.

  • Self-Validation: Monitor the reaction via TLC (UV active due to the benzyl group). Validate the trans relationship via 1H-NMR of the crude product; the coupling constant ( J3,4​ ) typically ranges from 6-8 Hz, confirming the trans configuration.

Step 2: Saponification (Ester Hydrolysis)

  • Protocol: Dissolve the resulting ester in a 1:1 mixture of Methanol and 2M aqueous NaOH. Reflux for 4 hours. Concentrate under reduced pressure, acidify the aqueous layer with 1M HCl to pH 5.5, and extract with ethyl acetate.

  • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ethyl ester. Careful acidification to the specific isoelectric point (pH ~5.5) ensures the zwitterionic carboxylic acid loses its charge and partitions effectively into the organic phase for extraction.

Step 3: Chiral Resolution

  • Protocol: Dissolve the racemic trans-acid in hot ethanol. Add 1.0 eq of a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid). Allow the solution to cool slowly to room temperature to induce fractional crystallization. Filter the crystals and liberate the free amino acid using a basic ion-exchange resin.

  • Causality: The chiral acid forms diastereomeric salts with the racemic amine. The salt of the (3R,4R) enantiomer exhibits differential solubility compared to the (3S,4S) enantiomer, allowing for physical separation and enantiomeric enrichment.

G A N-benzyl-1-methoxy-N- ((trimethylsilyl)methyl)methanamine C Azomethine Ylide (Reactive Intermediate) A->C Desilylation/ Elimination B TFA Catalysis (in DCM) B->C E [3+2] Cycloaddition C->E D Ethyl Crotonate (Dipolarophile) D->E Stereoselective Addition F rel-(3R,4R)-Ethyl 1-benzyl-4- methylpyrrolidine-3-carboxylate E->F G 1. NaOH / MeOH Saponification 2. Chiral Resolution F->G H (3R,4R)-1-benzyl-4-methylpyrrolidine -3-carboxylic acid G->H Enantiomeric Enrichment

Figure 1: 1,3-dipolar cycloaddition synthesis of the (3R,4R)-pyrrolidine core.

Pharmacological Relevance & Downstream Derivatization

In drug development, the (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid serves as a highly versatile precursor. As documented in patent literature for , the carboxylic acid acts as a primary coupling handle, while the N-benzyl group serves as a robust protecting group that can be orthogonally removed late in the synthesis.

Downstream Application Protocol: Amide Coupling & Deprotection
  • Amide Coupling: The carboxylic acid is activated using HATU and DIPEA in DMF, followed by the addition of a target primary amine.

    • Causality: HATU is specifically chosen over standard EDC/HOBt coupling reagents for its superior efficiency and rapid reaction kinetics, which prevent base-catalyzed epimerization at the sensitive C3 stereocenter.

  • Debenzylation: The resulting amide is subjected to hydrogenolysis (H2 gas, Pd/C catalyst) in methanol.

    • Causality: The cleavage of the N-benzyl bond reveals the secondary pyrrolidine amine. This free amine is often essential for target binding (e.g., acting as a critical hydrogen bond donor to kinase hinge regions) or serves as a site for further functionalization.

G2 A (3R,4R)-1-benzyl-4-methyl pyrrolidine-3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Primary Amine Addition C Amide Intermediate B->C D Pd/C, H2 (Hydrogenolysis) C->D N-Debenzylation E Free Pyrrolidine API Core D->E

Figure 2: Downstream derivatization pathways for API development.

References

  • European Patent Office. "EP3181566A1: Imidazotriazinone Compounds." Google Patents. Available at:[1]

  • Google Patents. "AU783078B2: 3-aminoquinazolin-2,4-dione antibacterial agents." Google Patents. Available at:[2]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocol for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Application Note: Asymmetric Synthesis Protocol for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid Introduction & Mechanistic Rationale In modern drug discovery, the densely functionalized pyrrolidine core is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Protocol for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Introduction & Mechanistic Rationale

In modern drug discovery, the densely functionalized pyrrolidine core is a privileged scaffold. Specifically, derivatives of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid serve as critical intermediates in the development of modern therapeutics, including Ras-RAF disruption agents for oncology[1] and PDE9 inhibitors for neurological applications[2].

As a Senior Application Scientist, I emphasize that the asymmetric synthesis of the trans-(3R,4R) isomer requires rigorous stereocontrol. The protocol detailed below leverages an Evans chiral auxiliary approach to transform a difficult enantioselective challenge into a highly predictable, self-validating diastereoselective workflow .

Causality in Design:

  • Stereocenter Generation: The 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide with an E-crotonate inherently dictates a trans relationship between the C3 and C4 substituents.

  • Facial Selectivity: By attaching an (S)-4-phenyl-2-oxazolidinone auxiliary to the E-crotonate, one face of the alkene is sterically shielded. The ylide approaches from the less hindered face, establishing the absolute (3R,4R) configuration.

  • Self-Validation: Because the initial cycloaddition produces diastereomers rather than enantiomers, any minor stereoisomer formed can be physically separated via standard silica gel chromatography prior to auxiliary cleavage. This guarantees >99% enantiomeric excess (ee) of the final product.

Experimental Workflow & Visualization

G N1 Precursors: Azomethine Ylide Precursor + (S)-Evans Crotonate N2 TFA Catalysis (In Situ Ylide Generation) N1->N2 N3 [3+2] Cycloaddition (Facial Selectivity) N2->N3 N4 Diastereomeric Mixture (trans-Pyrrolidines) N3->N4 N5 Chromatographic Resolution (Self-Validation Step) N4->N5 N6 LiOH/H₂O₂ Hydrolysis (Auxiliary Cleavage) N5->N6 N7 Target: (3R,4R)-1-benzyl-4-methylpyrrolidine- 3-carboxylic acid N6->N7

Figure 1: Workflow for the asymmetric synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: In Situ Ylide Generation and 1,3-Dipolar Cycloaddition

The use of a silylated precursor avoids the need for harsh basic conditions, ensuring a clean cycloaddition profile[3].

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add (S)-3-crotonyl-4-phenyloxazolidin-2-one (1.0 equiv, 10.0 mmol) and anhydrous CH₂Cl₂ (50 mL) to achieve a 0.2 M solution.

  • Addition: Cool the solution to 0 °C using an ice bath. Add N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine (1.5 equiv, 15.0 mmol) dropwise via syringe.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv, 1.0 mmol). Causality: TFA protonates the methoxymethyl group, facilitating the elimination of methanol and subsequent desilylation to generate the highly reactive non-stabilized azomethine ylide.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 14 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Chromatographic Resolution (Self-Validation)
  • Purification: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (from 90:10 to 70:30).

  • Isolation: Collect the fractions containing the major diastereomer (Rf ≈ 0.4 in 70:30 Hexanes/EtOAc).

  • Validation: Causality: This step physically removes the minor (3S,4S) diastereomer resulting from unshielded face attack. Isolation of the pure major adduct ensures the downstream carboxylic acid will possess >99% ee.

Step 3: Non-Destructive Auxiliary Cleavage

Standard alkaline hydrolysis can cause epimerization at the sensitive C3 position (alpha to the carbonyl). The hydroperoxide anion is utilized for its super-nucleophilicity[4].

  • Preparation: Dissolve the purified imide intermediate (1.0 equiv, 7.5 mmol) in a mixture of THF/H₂O (3:1 v/v, 75 mL) and cool the solution to 0 °C.

  • Reagent Addition: Slowly add 30% aqueous H₂O₂ (4.0 equiv, 30.0 mmol), followed by the portion-wise addition of LiOH·H₂O (2.5 equiv, 18.75 mmol)[4].

  • Reaction: Stir the mixture at 0 °C for exactly 2 hours. Causality: LiOOH selectively attacks the exocyclic carbonyl of the imide due to reduced steric hindrance and high nucleophilicity, preventing C3 epimerization.

  • Quench: Quench the excess peroxide by slowly adding 1.5 N aqueous Na₂SO₃ (30 mL). Stir for 30 minutes at room temperature.

  • Auxiliary Recovery: Remove THF in vacuo. Extract the remaining aqueous layer with CH₂Cl₂ (3 × 30 mL) to recover the cleaved (S)-4-phenyl-2-oxazolidinone auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~5.5 using 1 M HCl. Extract the product with Ethyl Acetate (5 × 40 mL). Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the pure (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Quantitative Data & Expected Outcomes

ParameterExpected ValueMechanistic Driver / Causality
Cycloaddition Yield 75 - 85%Efficient in situ ylide generation via TFA catalysis drives high conversion.
Diastereomeric Ratio (dr) > 90:10Pronounced steric shielding by the (S)-4-phenyl-2-oxazolidinone auxiliary.
Hydrolysis Yield 85 - 95%Highly nucleophilic hydroperoxide anion (LiOOH) ensures rapid, selective cleavage.
Final Enantiomeric Excess > 99% eeChromatographic removal of the minor diastereomer prior to cleavage.
Recovered Auxiliary > 90%Non-destructive cleavage conditions allow for cost-effective recycling.

References

  • Vertex Pharmaceuticals. (2021). WO2021091967A1 - Ras inhibitors. Google Patents.1

  • European Patent Office. (2011). EP 3181566 A1 - IMIDAZOTRIAZINONE COMPOUNDS. Googleapis. 2

  • ResearchGate. Asymmetric Rhodium-Catalysed Addition of Arylboronic Acids to Acyclic Unsaturated Esters Containing a Basic γ-Amino Group. 3

Sources

Application

Application Note: Strategies and Protocols for Efficient Amide Coupling of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Introduction The synthesis of amide bonds is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug development.[1][2] Pyrrolidine-3-carboxylic acid derivatives are valuable chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of amide bonds is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug development.[1][2] Pyrrolidine-3-carboxylic acid derivatives are valuable chiral building blocks for a wide range of biologically active molecules.[3][4][5] Specifically, the (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid scaffold presents unique challenges in amide bond formation due to the steric hindrance around the carboxylic acid group, which is positioned on a substituted, rigid five-membered ring.

This application note provides a comprehensive guide for researchers to navigate the complexities of coupling this specific substrate. We will explore the underlying principles for selecting the appropriate coupling reagents, provide a comparative analysis of common methodologies, and offer detailed, field-proven protocols to achieve high yields and product purity while minimizing side reactions.

The Synthetic Challenge: Steric Hindrance and Reaction Kinetics

The primary obstacle in forming an amide with (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is steric hindrance. The carboxylic acid at the C3 position is flanked by the pyrrolidine ring, a methyl group at the adjacent C4 position, and the N-benzyl group. This crowded environment can significantly slow down the rate of reaction by impeding the approach of both the activating agent and the incoming amine nucleophile. Consequently, standard coupling conditions may result in low conversion rates, requiring extended reaction times or elevated temperatures, which in turn can lead to degradation or side reactions. The choice of coupling reagent is therefore critical to overcoming this kinetic barrier.[6][7]

Selecting the Optimal Coupling Reagent: A Mechanistic Approach

The activation of the carboxylic acid is the crucial first step in amide bond formation.[2][8] For sterically demanding substrates, the most effective reagents are those that form highly reactive intermediates rapidly. We will discuss three classes of reagents well-suited for this challenge.

  • Uronium/Aminium Salts (e.g., HATU): The Gold Standard for Difficult Couplings HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for hindered substrates.[9][10]

    • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[10] This makes HATU significantly more reactive than its benzotriazole-based counterpart, HBTU, for challenging couplings.[10]

    • Advantages: High reactivity, fast reaction times, and low rates of epimerization make it ideal for complex and sterically hindered fragments.[9][10]

    • Considerations: Higher cost compared to other reagents. A potential side reaction is the guanidinylation of the amine if the amine is exposed to HATU before the carboxylic acid is fully activated.[10]

  • Propylphosphonic Anhydride (T3P®): The Process Chemistry Champion T3P® is a cyclic anhydride of propanephosphonic acid that serves as a powerful water scavenger and activating agent.

    • Mechanism of Action: The carboxylic acid reacts with T3P® to form a mixed phosphonic anhydride intermediate. This intermediate is highly activated towards nucleophilic attack by the amine.[11][12]

    • Advantages: T3P® is known for its excellent reaction selectivity, high yields, and exceptionally low risk of epimerization.[13][14] A significant practical advantage is that the phosphonic acid byproducts are water-soluble, allowing for a simple aqueous workup and purification, which is highly desirable for larger-scale synthesis.[11][13][14]

    • Considerations: T3P® is typically supplied as a solution in an organic solvent (e.g., ethyl acetate or DMF).

  • Carbodiimides with Additives (e.g., EDC/HOBt): The Versatile Workhorse Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and practicality.

    • Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct.[8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to side reactions while remaining highly reactive towards the amine.[9][15]

    • Advantages: EDC is water-soluble, and its urea byproduct can be easily removed with an aqueous wash.[9][15] This method is cost-effective and broadly applicable.

    • Considerations: For severely hindered substrates, the reactivity might be lower compared to HATU or T3P®, potentially requiring longer reaction times.

Comparative Analysis of Recommended Coupling Reagents

Reagent SystemMechanism TypeRelative Reactivity (Hindered Substrates)Epimerization RiskWorkup & Purification
HATU / DIPEA Uronium SaltVery HighVery LowChromatography to remove byproducts
T3P® / Base Mixed AnhydrideHighExtremely LowSimple aqueous extraction of byproducts
EDC / HOBt CarbodiimideModerate to HighLow (with HOBt)Simple aqueous extraction of byproducts

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine being coupled.

Protocol 1: High-Efficiency Coupling of a Hindered Amine using HATU

This protocol is recommended for challenging amines or when maximizing yield on a small to medium scale is the primary goal.

Materials:

  • (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, saturated aq. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the carboxylic acid to "pre-activate" by stirring the mixture at 0 °C for 10-15 minutes.

  • Add the amine (1.1 - 1.2 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Scalable Amide Synthesis using T3P®

This protocol is ideal for larger-scale reactions where ease of workup and byproduct removal are critical.

Materials:

  • (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P® (50% solution in ethyl acetate) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Standard workup reagents (1 M aq. NaOH, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) and the amine (1.05 equiv).

  • Dissolve the starting materials in anhydrous ethyl acetate or DCM (approx. 0.2 M).

  • Add the base (Pyridine or Triethylamine, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Add the T3P® solution (1.5 equiv) dropwise over 15-20 minutes, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction with water or 1 M aq. NaOH. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M aq. NaOH (2x) to remove all phosphonic acid byproducts, followed by brine (1x).[11][13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

General Workflow Visualization

AmideCouplingWorkflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Start Starting Materials Reagents Select Coupling Reagent & Base Start->Reagents Setup Reaction Setup (Solvent, Temp) Reagents->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Final Amide Product Purify->End

Caption: A generalized workflow for the amide coupling process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available from: [Link]

  • Sheppard, T. D. (2023). Direct catalytic amidations from carboxylic acid and ester derivatives: A review. MDPI. Available from: [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Available from: [Link]

  • Chemistry Channel. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available from: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available from: [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available from: [Link]

  • International Journal of Scientific Research in Science, Engineering and Technology. (2018). An Efficient Protocol for Acid-Amine Coupling using T3P as Coupling Agent. IJSRSET. Available from: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Wagh, S. R., et al. (2013). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Sharma, U., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 269-274. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. Available from: [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available from: [Link]

  • ACS Publications. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 205-208. Available from: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Williams, J. M. J., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. University of Bath. Available from: [Link]

  • OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Okinawa Institute of Science and Technology. Available from: [Link]

Sources

Method

Scale-up manufacturing process for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

An In-Depth Guide to the Scalable Manufacturing of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid Abstract (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a crucial chiral building block in modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Manufacturing of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Abstract

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a crucial chiral building block in modern medicinal chemistry and drug development.[1][2] Its rigid, stereochemically defined pyrrolidine core is a privileged scaffold found in numerous biologically active compounds.[3] This application note provides a comprehensive, scalable, and robust manufacturing process for this target molecule, designed for researchers, scientists, and drug development professionals. The guide details a highly efficient synthetic strategy centered around an asymmetric hydrogenation, complete with step-by-step protocols for synthesis, purification, and rigorous analytical quality control. The process is designed to be self-validating, ensuring the final product meets the stringent purity and stereochemical integrity required for pharmaceutical applications.[4][5]

Synthetic Strategy and Rationale

The synthesis of multi-substituted chiral pyrrolidines presents a significant challenge, particularly at scale.[6] While methods like 1,3-dipolar cycloaddition and Michael additions are powerful tools for discovery chemistry, they can present scalability issues related to reagent cost, diastereoselectivity control, and purification.[7][8][9]

For the large-scale production of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, we have selected a strategy based on the asymmetric hydrogenation of a prochiral tetrahydropyrrole precursor . This approach is favored for industrial applications due to several key advantages:

  • High Enantioselectivity: Modern chiral catalysts, particularly Ruthenium-based complexes with atropisomeric bisphosphine ligands, can achieve exceptionally high levels of enantiomeric excess (% ee), often exceeding 99%.[10]

  • Process Efficiency: The hydrogenation is typically a clean, high-yielding reaction with a low catalyst loading, making it economically viable.

  • Scalability: Homogeneous hydrogenation reactions are generally well-understood and scalable in standard industrial reactors.

  • Convergent Route: It allows for the construction of the achiral pyrrolidine ring first, followed by a single, highly effective chiral-inducing step.

The overall manufacturing workflow is depicted below.

cluster_0 PART 1: Synthesis & Purification cluster_1 PART 2: Quality Control A Step 1: Precursor Synthesis (1-benzyl-4-methyl-2,5-dihydro- 1H-pyrrole-3-carboxylic acid) B Step 2: Asymmetric Hydrogenation A->B Prochiral Substrate C Step 3: Work-up & Catalyst Removal B->C Crude Product Mixture QC1 In-Process Control (IPC): Reaction Completion (HPLC) B->QC1 Monitor D Step 4: Purification by Recrystallization C->D Isolated Crude Solid E Final Product: (3R,4R)-1-benzyl-4-methylpyrrolidine- 3-carboxylic acid D->E Purified API Intermediate QC2 Final QC Testing: - Identity (NMR, MS) - Purity (HPLC) - Chiral Purity (Chiral HPLC) - Residual Solvents (GC) E->QC2 Sample for Testing QC3 Batch Release QC2->QC3 Meets Specification

Caption: Overall Manufacturing & Quality Control Workflow.

Detailed Manufacturing Protocols

Safety Precaution: All operations should be conducted in a controlled environment (fume hood) by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrogenation at pressure must be performed behind a blast shield in an appropriately rated autoclave.

Protocol 2.1: Synthesis of Precursor (1-benzyl-4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid)

This protocol outlines the synthesis of the key intermediate required for the asymmetric hydrogenation step.

Materials:

  • Ethyl 2-(benzylamino)acetate

  • Ethyl 2-methylacrylate

  • Sodium ethoxide (21% in ethanol)

  • Toluene

  • Hydrochloric acid (6M)

  • Sodium hydroxide (5M)

Procedure:

  • To a stirred solution of sodium ethoxide in ethanol under a nitrogen atmosphere, add ethyl 2-(benzylamino)acetate and ethyl 2-methylacrylate.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by HPLC until the starting materials are consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

  • Add toluene to the residue, followed by water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to yield the crude cyclic ester intermediate.

  • To the crude ester, add 6M hydrochloric acid and heat to reflux for 8-12 hours to effect hydrolysis.

  • Cool the mixture to room temperature. Adjust the pH to ~4.5 using 5M sodium hydroxide, which will cause the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum at 50 °C to yield the precursor as a solid.

Protocol 2.2: Asymmetric Hydrogenation

This is the critical stereochemistry-defining step. The choice of catalyst is paramount for achieving high enantioselectivity. A Ruthenium-based catalyst such as [Ru(OAc)2((R)-MeO-BIPHEP)] is recommended based on established precedents for similar substrates.[10]

Materials:

  • 1-benzyl-4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (precursor from Protocol 2.1)

  • [Ru(OAc)2((R)-MeO-BIPHEP)] or similar chiral catalyst (e.g., (R)-BINAP derivative)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • Charge a high-pressure autoclave with the precursor and the chiral Ruthenium catalyst. The substrate-to-catalyst (S/C) ratio should be between 2000:1 and 10000:1.

  • Purge the autoclave thoroughly with nitrogen, followed by a purge with hydrogen gas.

  • Add degassed methanol as the solvent.

  • Pressurize the reactor with hydrogen gas to 40 bar.

  • Heat the reaction mixture to 30-40 °C and stir vigorously.

  • Monitor the reaction progress by HPLC for the disappearance of the starting material (typically 18-24 hours).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the autoclave with nitrogen before opening. The resulting mixture contains the crude product.

Protocol 2.3: Work-up and Purification

The final step focuses on isolating and purifying the product to meet pharmaceutical-grade specifications. Recrystallization is an effective and scalable method for removing both chemical and isomeric impurities.

Materials:

  • Crude reaction mixture from Protocol 2.2

  • Activated Carbon

  • Isopropanol (IPA)

  • Water

Procedure:

  • Catalyst Removal & Isolation: Concentrate the methanolic solution from the hydrogenation step under reduced pressure. The crude product may precipitate. If not, concentrate to a thick slurry.

  • Recrystallization: a. Dissolve the crude solid in a minimal amount of hot isopropanol. b. Add activated carbon and stir for 30 minutes at reflux to remove residual catalyst and color impurities. c. Filter the hot solution through a pad of celite to remove the carbon. d. Slowly add water to the hot filtrate until persistent cloudiness is observed. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to maximize crystallization.

  • Final Isolation: a. Filter the crystalline product. b. Wash the filter cake with a cold mixture of IPA/water (e.g., 1:1 v/v). c. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control and Analytical Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.[11][12]

Start Final Dried Product Sample Test1 Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Test1 Test2 Purity Assay (Reverse-Phase HPLC) Start->Test2 Test3 Chiral Purity Assay (Chiral HPLC) Start->Test3 Spec1 Structure Confirmed? Test1->Spec1 Spec2 Purity ≥ 99.0%? Test2->Spec2 Spec3 Enantiomeric Excess ≥ 99.5% ee? Test3->Spec3 Spec1->Spec2 Yes Reject Batch Rejection (Investigate/Reprocess) Spec1->Reject No Spec2->Spec3 Yes Spec2->Reject No Release Batch Release Spec3->Release Yes Spec3->Reject No

Caption: Quality Control Testing and Batch Release Logic.

Protocol 3.1: Purity Determination by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Acceptance Criterion: Purity ≥ 99.0% area.

Protocol 3.2: Chiral Purity by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound.[13][14] The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[15]

  • Column: Chiral Stationary Phase column (e.g., polysaccharide-based like Chiralpak AD-H, or a Pirkle-type column). Column selection is empirical and must be screened.[14]

  • Mobile Phase: Typically a mixture of Hexane/Isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting point is 90:10 Hexane:IPA + 0.1% TFA.

  • Flow Rate: 0.8 mL/min

  • Detector: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.[16]

  • Calculation: Enantiomeric Excess (% ee) is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100[13]

  • Acceptance Criterion: Enantiomeric Excess ≥ 99.5%.

Data Summary and Expected Results

The following table summarizes the expected parameters and outcomes for a successful scale-up batch.

ParameterTarget SpecificationRationale
Scale 1 - 10 kgDemonstrates process scalability beyond benchtop.
Precursor Purity ≥ 98%High-quality input material is crucial for a clean hydrogenation.
Catalyst Loading (S/C) 2000:1 to 10000:1Balances reaction efficiency with cost and ease of removal.[10]
Hydrogen Pressure 40 barProvides sufficient driving force for the reaction without requiring ultra-high-pressure equipment.[10]
Reaction Temperature 30 - 40 °CMild conditions prevent potential side reactions or racemization.[10]
Overall Yield 65 - 75%An efficient multi-step process yield for a chiral molecule.
Final Purity (HPLC) ≥ 99.0%Meets typical requirements for pharmaceutical intermediates.
Chiral Purity (% ee) ≥ 99.5%Ensures high stereochemical integrity, critical for pharmacological activity.[4]

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru.
  • Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides. OpenMETU.
  • Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Journal of the American Chemical Society.
  • Chiral analysis. Wikipedia.
  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC - NIH.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Pyrrolidine synthesis via ring contraction of pyridines.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Advances in chiral analysis: from classical methods to emerging technologies.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Chiral HPLC Separations. Phenomenex.
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.
  • Process for the purification of carboxylic acids. Google Patents.
  • Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
  • Chiral Separation Techniques. Chemist Library.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. National Open Access Monitor, Ireland.
  • Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. RSC Publishing.
  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.
  • Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers. MDPI.
  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.

Sources

Application

Application Note: Engineering Peptidomimetics with (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid

Executive Summary The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. Among the twenty proteinogenic amino acids, proline is unique; its secondary amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. Among the twenty proteinogenic amino acids, proline is unique; its secondary amine forms a tertiary amide that restricts backbone flexibility and prevents hydrogen bond donation, naturally stabilizing secondary structures such as β -turns and polyproline (PPII) helices[1].

To further tune these conformational properties, synthetic β -proline analogs—specifically pyrrolidine-3-carboxylic acid derivatives—have emerged as powerful scaffolds[2]. This application note provides a comprehensive, self-validating guide for the incorporation of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid into peptidomimetics. By acting as a conformationally restricted dipeptide surrogate or a terminal pharmacophore, this building block is highly effective in designing targeted therapeutics, including Ras inhibitors[3].

Structural Rationale & Mechanistic Causality

As an Application Scientist, it is critical to understand why a specific building block is chosen and how its geometry dictates the experimental chemistry.

  • Conformational Pre-organization: The shift of the carboxylic acid from the α

    • to the β -position (3-position on the pyrrolidine ring) alters the backbone trajectory, creating a universal peptidomimetic scaffold capable of aligning side-chain vectors with high precision[4].
  • Steric and Stereoelectronic Effects: The addition of the 4-methyl group introduces significant steric bulk. This induces a strong stereoelectronic "gauche" effect, biasing the pyrrolidine ring into a specific exo or endo pucker. This pre-organizes the peptide into a bioactive conformation, significantly reducing the entropic penalty upon target binding[1].

  • cis/trans Isomerization: The cis/trans isomerization of peptidyl-prolyl bonds is often the rate-limiting step in protein folding[5]. The bulky 4-methyl substitution modulates the rotational barrier of the preceding tertiary amide bond, allowing researchers to tune the cis/trans ratio for optimal receptor engagement[5].

  • Chemical Causality in Coupling: The 3-carboxylic acid is highly sterically hindered by the adjacent 4-methyl group. Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient for activation and will lead to truncated sequences. Therefore, highly reactive uronium salts (like HATU) with strong bases (DIPEA) are mandatory to drive active ester formation and facilitate rapid aminolysis[3].

MOA A β-Proline Analog Insertion B Steric Hindrance (4-Methyl Group) A->B C Tertiary Amide Bond Formation A->C D Restriction of Φ/Ψ Dihedral Angles B->D E cis/trans Isomerization Modulation C->E F Secondary Structure Stabilization (e.g., β-turn, PPII helix) D->F E->F

Caption: Conformational restriction and secondary structure stabilization by beta-proline analogs.

Synthetic Strategy Workflow

The N-benzyl group on this molecule can serve two distinct purposes:

  • Terminal Pharmacophore: Retained in the final molecule to enhance lipophilicity and target binding (e.g., fitting into hydrophobic pockets of Ras proteins)[3].

  • Internal Scaffold: Removed via hydrogenolysis and replaced with an Fmoc group to allow subsequent chain elongation[4].

G A (3R,4R)-1-benzyl-4-methyl pyrrolidine-3-carboxylic acid B Direct Coupling (N-terminal / Scaffold) A->B Pharmacophore retention C Backbone Integration (Internal Residue) A->C Chain extension D HATU / DIPEA / DMF (Overcoming Steric Hindrance) B->D E 1. Pd/C, H2 (Debenzylation) 2. Fmoc-OSu (Protection) C->E G Target Peptidomimetic D->G F Fmoc-SPPS Coupling Cycle E->F F->G

Caption: Workflow for integrating the pyrrolidine building block into peptidomimetics.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the success of the current phase via the listed validation checkpoints.

Protocol A: Direct Coupling as an N-Terminal Pharmacophore

This protocol utilizes the building block in its native N-benzylated form, coupling it to the free N-terminus of a resin-bound peptide[3].

Reagents:

  • (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (2.0 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (containing a deprotected N-terminal amine) in anhydrous DMF for 30 minutes. Causality: Proper swelling maximizes pore accessibility for the bulky incoming analog.

  • Pre-activation: In a separate vial, dissolve the pyrrolidine building block and HATU in DMF (concentration ~0.2 M). Add DIPEA dropwise at 0 °C. Stir for 2 minutes. Causality: HATU is chosen over HBTU because the 7-aza nitrogen in its leaving group provides an intramolecular hydrogen bond that accelerates the aminolysis of sterically hindered esters[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and DMF (3x).

  • System Validation Checkpoint: Perform a Kaiser Test on a few resin beads.

    • Result: Colorless/Yellow beads indicate complete coupling.

    • Result: Blue beads indicate unreacted amines. If blue, perform a second coupling cycle using PyBOP/DIPEA to force completion without risking excessive epimerization.

Protocol B: Internal Backbone Integration (N-Debenzylation & Fmoc Protection)

To use the analog as an internal residue, the benzyl group must be orthogonally removed and replaced with an Fmoc group prior to Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Hydrogenolysis: Dissolve the building block in Methanol. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with H2​ gas and stir vigorously under a hydrogen balloon for 12 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo.

  • System Validation Checkpoint: Analyze the intermediate via LC-MS. Ensure the complete disappearance of the starting material ( [M+H]+=220.3 ) and the appearance of the debenzylated product ( [M+H]+=130.2 ).

  • Fmoc Protection: Dissolve the crude intermediate in a 1:1 mixture of 10% aqueous Na2​CO3​ and Dioxane. Cool to 0 °C. Add Fmoc-OSu (1.2 equivalents) dropwise. Stir for 4 hours, allowing the reaction to reach room temperature.

  • Workup: Acidify the mixture to pH 2.0 with 1M HCl, extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the Fmoc-protected β -proline analog ready for standard SPPS.

Quantitative Data & Optimization

When dealing with sterically hindered β -proline analogs, selecting the correct coupling reagent is the difference between a high-yielding synthesis and a failed batch. The table below summarizes the optimization data for coupling the (3R,4R)-4-methylpyrrolidine scaffold.

Coupling Reagent SystemBaseSolventReaction TimeCoupling Efficiency (%)Epimerization (%)Recommendation
DIC / Oxyma Pure NoneDMF4 hours45%< 1%Not recommended for sterically hindered 3-carboxyl groups.
HBTU DIPEADMF4 hours68%~ 2%Moderate yield; requires double coupling.
PyBOP DIPEADMF3 hours85%~ 3%Good alternative if uronium salts cause chain termination.
HATU DIPEADMF2 hours> 95% < 2% Optimal choice. The 7-aza effect drives rapid aminolysis[3].

Data Interpretation: HATU/DIPEA provides the optimal balance of high coupling efficiency and low epimerization for this specific sterically hindered building block.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: google.
  • Source: acs.

Sources

Method

Application Note: Chiral Resolution Techniques for Isolating (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Mechanistic Rationale The compound (3R,4R)-1-benzyl-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Mechanistic Rationale

The compound (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a critical chiral building block utilized in the synthesis of several advanced therapeutic agents, including PDE9 inhibitors for neurological disorders[1], Ras-RAF pathway inhibitors for oncology[2], and quinazoline-based antibacterial agents[3].

Isolating the pure (3R,4R)-enantiomer from its racemic mixture presents a unique physicochemical challenge. The molecule contains both a basic tertiary amine (the N-benzyl pyrrolidine core) and an acidic carboxylic acid, rendering it a zwitterion at physiological and neutral pH. This amphoteric nature limits its solubility in standard organic solvents, complicating direct normal-phase chiral chromatography and traditional liquid-liquid extractions.

To bypass these limitations, application scientists employ three primary resolution pathways:

  • Derivatization-Chromatography (The Gold Standard): Masking the zwitterion via esterification, followed by Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), and subsequent hydrolysis[3].

  • Classical Diastereomeric Salt Formation: Utilizing chiral resolving acids (e.g., tartaric acid derivatives) to selectively crystallize the target enantiomer.

  • Enzymatic Kinetic Resolution: Leveraging lipases for the enantioselective hydrolysis of the racemic ester.

ResolutionStrategies Racemate Racemic (3R,4R/3S,4S) 1-benzyl-4-methylpyrrolidine- 3-carboxylic acid Esterification Esterification (EtOH / H2SO4) Racemate->Esterification Derivatization SaltFormation Diastereomeric Salt Formation (Chiral Acid) Racemate->SaltFormation Classical RacemicEster Racemic Ethyl Ester Esterification->RacemicEster SFC Chiral SFC / HPLC (Polysaccharide CSP) RacemicEster->SFC Chromatography Enzymatic Enzymatic Hydrolysis (CAL-B / Buffer) RacemicEster->Enzymatic Biocatalysis Crystallization Fractional Crystallization SaltFormation->Crystallization Target Target Enantiomer: (3R,4R)-Acid Crystallization->Target Salt Breaking SFC->Target Hydrolysis Enzymatic->Target Separation

Figure 1: Strategic pathways for the chiral resolution of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Protocol A: Derivatization and Chiral SFC Resolution (Recommended)

Direct chromatography of the free acid often results in severe peak tailing due to secondary interactions between the basic pyrrolidine nitrogen and the residual silanols on the silica support of Chiral Stationary Phases (CSPs). By converting the carboxylic acid to an ethyl ester, solubility in supercritical CO₂ is vastly improved, and zwitterionic behavior is eliminated[3].

Step-by-Step Methodology

Phase 1: Esterification

  • Reaction: Suspend 10.0 g of racemic 1-benzyl-4-methylpyrrolidine-3-carboxylic acid in 150 mL of anhydrous ethanol.

  • Catalysis: Slowly add 5.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor conversion via LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield racemic ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate as a pale yellow oil.

Phase 2: Chiral SFC Separation Causality Note: The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical. DEA acts as a competitive base, masking the acidic silanol sites on the column and preventing the tertiary amine of the analyte from causing peak tailing.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21.2 mm, 5 µm.

  • Mobile Phase: Isocratic 85% CO₂ / 15% Methanol (containing 0.1% DEA).

  • Flow Rate: 70 mL/min.

  • Back Pressure: 120 bar.

  • Detection: UV at 220 nm.

  • Collection: Peak 1 typically corresponds to the (3S,4S)-ester, while Peak 2 corresponds to the desired (3R,4R)-ester. Verify absolute stereochemistry via Vibrational Circular Dichroism (VCD) or specific rotation.

Phase 3: Alkaline Hydrolysis

  • Reaction: Dissolve the isolated (3R,4R)-ester (4.0 g) in a 1:1 mixture of THF and water (40 mL).

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 4 hours.

  • Neutralization: Carefully adjust the pH to ~6.5 (the isoelectric point of the zwitterion) using 1M HCl.

  • Extraction: Extract with a mixture of Chloroform/Isopropanol (3:1). Dry and concentrate to yield the enantiopure (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

SFCWorkflow Start Racemic Ester Injection Column Chiralpak AD-H Column (Polysaccharide CSP) Start->Column Peak1 Peak 1: (3S,4S)-Ester Column->Peak1 Peak2 Peak 2: (3R,4R)-Ester Column->Peak2 MobilePhase Mobile Phase: CO2 / MeOH + 0.1% DEA MobilePhase->Column Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Peak2->Hydrolysis Product Pure (3R,4R)-Acid (>99% ee) Hydrolysis->Product

Figure 2: Workflow for the SFC-based resolution and subsequent hydrolysis of the target ester.

Protocol B: Classical Diastereomeric Salt Resolution

For large-scale, cost-sensitive process chemistry, chromatographic resolution is often replaced by fractional crystallization[1]. Because the pyrrolidine nitrogen is basic, chiral acids such as Di-p-toluoyl-D-tartaric acid (D-DTTA) or (S)-mandelic acid are utilized to form diastereomeric salts.

Step-by-Step Methodology
  • Salt Formation: Dissolve 10.0 g (45.6 mmol) of the racemic acid in 100 mL of hot acetone/water (95:5 v/v).

  • Resolving Agent Addition: Add a solution of 17.6 g (45.6 mmol) of D-DTTA dissolved in 50 mL of hot acetone.

  • Crystallization: Allow the solution to cool to room temperature slowly over 6 hours, then chill to 4 °C overnight. The (3R,4R)-amine·D-DTTA salt preferentially precipitates.

  • Filtration and Recrystallization: Filter the crystals and wash with cold acetone. To upgrade the enantiomeric excess (ee) from ~85% to >98%, recrystallize the salt once more from boiling acetone/water.

  • Salt Breaking: Suspend the purified salt in water (50 mL) and adjust the pH to 6.5 using 2M NaOH. Extract the liberated (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid using Chloroform/Isopropanol (3:1).

Quantitative Data Summary

The choice of resolution technique depends heavily on the scale of the project and the required turnaround time. Table 1 summarizes the performance metrics of the standard methodologies.

Resolution TechniqueIntermediate RequiredResolving Agent / ColumnTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability
Chiral SFC Ethyl EsterChiralpak AD-H45 - 48%> 99.5%Moderate (up to kg)
Chiral HPLC Ethyl EsterChiralcel OD-H42 - 46%> 99.0%Low (mg to grams)
Fractional Crystallization Free AcidD-DTTA30 - 35%95 - 98%High (Multi-kg)
Enzymatic Resolution Ethyl EsterCAL-B (Novozym 435)35 - 40%> 98.0%High (Multi-kg)

Table 1: Comparison of resolution techniques for isolating the (3R,4R) enantiomer.

Trustworthiness and Self-Validation of Protocols

To ensure the integrity of the resolution, the following self-validating analytical checks must be integrated into the workflow:

  • Chiral Analytical HPLC: Before advancing to the hydrolysis step (Protocol A) or downstream synthesis, an analytical aliquot must be run on a Chiralpak AD-3 column (4.6 x 150 mm) to confirm an ee of >98%.

  • Isoelectric Point Verification: During the salt-breaking or hydrolysis workup, failure to extract the product usually indicates an incorrect pH. The product is highly water-soluble unless the aqueous phase is strictly maintained at its isoelectric point (pH ~6.5).

References

  • European Patent Office - EP 3181566 A1: IMIDAZOTRIAZINONE COMPOUNDS (PDE9 inhibitors). Google Patents.
  • WO2021091967A1: Ras inhibitors. Google Patents.
  • AU 200120899 B2: 3-aminoquinazolin-2,4-dione antibacterial agents. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the enantiomeric excess (ee) of (3R,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the enantiomeric excess (ee) of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

This chiral building block is critical in the synthesis of various pharmaceutical agents, including PDE9 and Ras inhibitors. Achieving >98% ee requires strict control over either the thermodynamic equilibrium during chiral resolution or the transition-state geometry during asymmetric 1,3-dipolar cycloaddition.

Mechanistic Overview & Synthetic Logic

The synthesis of the trans-pyrrolidine core relies on the[3+2] cycloaddition of an azomethine ylide with a crotonate derivative. Because the non-stabilized azomethine ylide (derived from N -benzylglycine or N -benzyl-1-(methoxymethyl)- N -(trimethylsilylmethyl)amine) lacks coordinating groups, stereocontrol must be enforced either post-synthetically via diastereomeric salt resolution, or during the cycloaddition using a chiral auxiliary (e.g., Evans oxazolidinone) chelated to a Lewis acid.

SynthesisPathway A Azomethine Ylide Precursor (N-Benzylglycine + CH2O) C In Situ Azomethine Ylide (Reactive Intermediate) A->C B Crotonate Derivative (Achiral or Chiral Auxiliary) D [3+2] Cycloaddition (Stereocenter Formation) B->D C->D E Racemic trans-Pyrrolidine (Achiral Pathway) D->E Achiral Ester (Thermal) G Asymmetric Cycloaddition (Chiral Auxiliary/Lewis Acid) D->G Chiral Ester (Metal-Chelated) F Diastereomeric Salt Resolution (e.g., L-DTTA) E->F Resolving Agent H (3R,4R)-1-Benzyl-4-methylpyrrolidine- 3-carboxylic acid (>98% ee) F->H Recrystallization & Free-basing G->H Auxiliary Cleavage (LiOH/H2O2)

Pathways for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid synthesis and ee optimization.

Diagnostic FAQs: Identifying the Root Cause of Low ee

Q1: Why is my enantiomeric excess plateauing at 80-85% during classical chiral resolution with L-tartaric acid?

Causality: This is a thermodynamic equilibrium issue. Standard L-tartaric acid often fails to provide a sufficient solubility differential between the (3R,4R) and (3S,4S) diastereomeric salts in standard alcoholic solvents, leading to premature co-precipitation at the eutectic point. Furthermore, prolonged heating to redissolve the salts can cause transient enolization at the C3 position (which is highly acidic due to the adjacent carboxylate), leading to epimerization. Solution: Switch your resolving agent to (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA). The bulky, electron-rich aromatic rings of L-DTTA engage in strong π−π stacking interactions with the N -benzyl group of the pyrrolidine, drastically steepening the solubility curve. Implement a binary solvent system (e.g., Acetone/Water 9:1) to further separate the crystallization points.

Q2: In the asymmetric [3+2] cycloaddition using an Evans auxiliary, why is my diastereomeric ratio (dr) poor prior to cleavage?

Causality: High facial selectivity in this [1] strictly requires a rigid, bidentate chelation of the N -crotonyloxazolidinone by a Lewis acid (typically Mg(ClO₄)₂ or TiCl₄). If the Lewis acid is hydrated, or if a highly coordinating solvent (like pure THF) outcompetes the auxiliary for metal binding, the auxiliary adopts an open, flexible conformation. The azomethine ylide will then attack via a non-chelated, lower-energy transition state, destroying stereocontrol [2]. Solution: Enforce rigorous anhydrous conditions. Use 1.2 equivalents of flame-dried Mg(ClO₄)₂ in dichloromethane (DCM) and maintain the reaction at -20 °C to kinetically lock the chelated transition state before ylide generation.

Q3: How do I prevent C3-epimerization during the cleavage of the chiral auxiliary?

Causality: The C3 proton is highly labile. Standard basic hydrolysis (e.g., refluxing NaOH) generates an enolate intermediate. Upon reprotonation, the molecule can adopt the thermodynamically less strained but stereochemically incorrect cis configuration, degrading the ee of the isolated product. Solution: Utilize the [3]. The hydroperoxide anion (HOO⁻) benefits from the alpha-effect, making it highly nucleophilic but significantly less basic than OH⁻. This allows for rapid nucleophilic attack at the imide carbonyl at 0 °C, cleaving the auxiliary well before enolization can occur.

Experimental Protocols (Self-Validating Systems)

Protocol A: Advanced Resolution via L-DTTA

Use this protocol if you are starting from the racemic trans-pyrrolidine.

  • Salt Formation: In a 250 mL round-bottom flask, dissolve racemic trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 eq, 100 mmol) and (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq, 100 mmol) in 150 mL of an Acetone/Water (9:1 v/v) mixture at 60 °C.

  • Controlled Crystallization: Turn off the heat block and allow the solution to cool to 20 °C at a controlled rate of ~5 °C/hour.

    • Self-Validation Checkpoint: Observe the crystal morphology. The selective precipitation of the (3R,4R)-salt will manifest as highly refractive, needle-like crystals . If an opaque, amorphous powder forms, rapid co-precipitation has occurred; you must reheat to 60 °C and slow the cooling rate.

  • Isolation: Filter the crystals via a Büchner funnel and wash with 20 mL of ice-cold pure acetone.

  • Free-Basing: Suspend the enantiopure salt in 50 mL of DI water. Carefully adjust the pH to 6.5 (the approximate isoelectric point of the amino acid) using 1M NaOH. Extract the aqueous layer with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Asymmetric [3+2] Cycloaddition (Evans Auxiliary)

Use this protocol for direct asymmetric synthesis.

  • Chelation: In an oven-dried, argon-purged flask, add N -crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq, 50 mmol) and anhydrous Mg(ClO₄)₂ (1.2 eq, 60 mmol) in 100 mL anhydrous DCM. Stir at room temperature for 30 minutes to ensure bidentate chelation, then cool to -20 °C.

  • Ylide Generation: Add N -benzyl-1-(methoxymethyl)- N -(trimethylsilylmethyl)amine (1.5 eq, 75 mmol). Dropwise, add trifluoroacetic acid (TFA, 0.1 eq, 5 mmol).

    • Self-Validation Checkpoint: A distinct pale yellow color should develop within 5 minutes, confirming the in situ generation of the reactive azomethine ylide. If the solution remains completely colorless, the silyl ether cleavage has failed (check TFA quality).

  • Cycloaddition: Stir at -20 °C for 16 hours. Quench with 50 mL saturated aqueous NaHCO₃ and extract with DCM. Purify the cycloadduct via silica gel chromatography.

  • Auxiliary Cleavage: Dissolve the purified cycloadduct in THF/H₂O (3:1, 80 mL) and cool to 0 °C. Sequentially add H₂O₂ (30% aq, 4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 1 hour at 0 °C.

    • Safety & Validation Checkpoint: Quench the excess peroxide carefully with 1.5 M aqueous Na₂SO₃ until a starch-iodide test strip reads negative. Acidify to pH 6.5 and extract the final (3R,4R)-carboxylic acid.

Quantitative Data Presentation

Use the following table to benchmark your expected outcomes and quickly identify failure modes based on your analytical results.

Optimization MethodKey ReagentsTypical dr / eePrimary Failure ModeTroubleshooting Action
Classical Resolution L-Tartaric Acid~80% eeCo-precipitation of diastereomeric saltsSwitch to L-DTTA; optimize binary solvent
Advanced Resolution L-DTTA>98% eeEpimerization at C3 during heatingLimit heating time; strictly control cooling rate
Asymmetric [3+2] Mg(ClO₄)₂ / Evans Aux.>95:5 drLoss of bidentate chelationEnforce rigorous anhydrous conditions; lower temp
Auxiliary Cleavage LiOH / H₂O₂>98% eeEnolization/Racemization at C3Maintain 0 °C; ensure correct peroxide stoichiometry

References

  • Ginn, J. D., et al. (2010). "Toward a total synthesis of the stemofoline alkaloids: Advancement of a 1,3-dipolar cycloaddition strategy." National Institutes of Health (PMC). Available at:[Link]

  • Majumdar, S., et al. (2016). "Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." Chemical Reviews. Available at:[Link]

  • Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development. Available at:[Link]

Optimization

Technical Support Center: Preventing Epimerization in (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic Acid Peptide Couplings

Welcome to the Advanced Troubleshooting Guide for stereoselective peptide coupling. Working with sterically hindered, α-chiral cyclic amino acids like (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid presents uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for stereoselective peptide coupling. Working with sterically hindered, α-chiral cyclic amino acids like (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid presents unique synthetic challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help you maintain strict stereochemical integrity during your workflows.

Mechanistic Insight: The Causality of Epimerization

The target compound, (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, is highly susceptible to epimerization due to a "perfect storm" of steric and electronic factors.

When the C3-carboxylic acid is activated (e.g., via carbodiimides), it forms a highly reactive O-acylisourea or active ester intermediate[1]. The presence of the C4-methyl group introduces significant steric hindrance, which kinetically slows down the desired aminolysis step. This prolonged residence time of the activated ester, combined with the inherently high acidity of the C3 α-proton, provides a wider thermodynamic window for 2[2].

Enolization at C3 relieves torsional strain but destroys the (3R) stereocenter. Subsequent non-stereoselective re-protonation yields a mixture of the original (3R,4R) and the inverted (3S,4R) epimers[3].

Mechanism A (3R,4R)-Activated Ester (Slow Aminolysis) B Base Abstraction (e.g., DIPEA) A->B F Aminolysis A->F Amine Attack C Planar Enolate Intermediate (Loss of C3 Chirality) B->C Deprotonation D Re-protonation (Non-stereoselective) C->D D->A Top-face attack E (3S,4R)-Epimerized Ester (Inverted C3) D->E Bottom-face attack E->F Amine Attack G Desired (3R,4R) Peptide F->G from (3R,4R) H Epimerized (3S,4R) Peptide F->H from (3S,4R)

Fig 1: Base-catalyzed enolization and epimerization pathway of activated pyrrolidine-3-carboxylic acid.

Troubleshooting FAQs

Q: Why does my (3R,4R) pyrrolidine derivative epimerize more aggressively than standard amino acids? A: The cyclic nature of the pyrrolidine ring locks the conformation, making the α-proton highly accessible. Furthermore, standard coupling protocols using strong bases (like DIPEA) exacerbate 2[2]. The steric bulk of the C4-methyl group delays the coupling, giving the enolization pathway more time to occur.

Q: Which coupling reagent system provides the best stereochemical retention for this substrate? A: We recommend two primary systems:

  • OxymaPure / DIC : Oxyma reacts rapidly with the O-acylisourea to form a highly reactive, less basic active ester[1]. This outcompetes the enolization pathway,3[3].

  • DEPBT : This organophosphorus reagent shows 4 and epimerization[4],[5]. It is particularly useful for6 and sterically hindered peptides[6].

Q: How does the choice of base influence the epimerization rate? A: Strong, unhindered bases (e.g., Triethylamine, DIPEA) promote rapid epimerization. It is critical to use weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP/collidine) or 7[7]. For extremely sensitive couplings with DEPBT, inorganic bases like sodium carbonate can be used at 0 °C[6].

Q: Are there specific solvent effects I should be aware of? A: Yes. Polar aprotic solvents like DMF stabilize the charged enolate intermediate, promoting epimerization. Switching to less polar solvents like Dichloromethane (DCM) significantly suppresses this side reaction and 8[9],[8].

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the expected epimerization levels based on reagent, base, and solvent choices for highly sensitive α-chiral acids.

Coupling SystemBaseSolventTemp (°C)Relative Epimerization Level
DIC / HOBtDIPEA (2.0 eq)DMF25High (>15%)
HATUDIPEA (2.0 eq)DMF25Moderate (5-10%)
DIC / OxymaPureTMP (1.0 eq)DCM0 to 25Low (<2%)
DEPBTNMM (2.0 eq)THF / DCM0 to 25Very Low (<1%)

(Note: Values are representative benchmarks derived from comparative studies on epimerization-prone residues[3],[7],[8].)

Self-Validating Experimental Protocols

To ensure absolute reproducibility and stereoretention, follow these validated methodologies.

Protocol A: OxymaPure/DIC Mediated Coupling in DCM (Solution Phase)

This protocol utilizes the highly reactive Oxyma ester to outpace enolization.

  • Preparation : Dissolve (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DCM (approx. 5-10 mL/mmol). Causality: DCM minimizes enolate stabilization compared to DMF[9],[8].

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath. Causality: Low temperatures kinetically hinder α-proton abstraction[7].

  • Activation : Add DIC (1.0 equiv) dropwise. Stir for strictly 1 to 2 minutes. Causality: Superior results are achieved by keeping pre-activation under 2 minutes, preventing the accumulation of the epimerization-prone intermediate[3],[7].

  • Coupling : Add the amine component (1.0 equiv) followed by TMP (1.0 equiv) dropwise. Causality: TMP is a weak, hindered base that neutralizes hydrochloride salts without abstracting the α-proton.

  • Completion : Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

Workflow S1 1. Dissolve Acid in DCM (Non-polar) S2 2. Add OxymaPure Cool to 0°C S1->S2 S3 3. Add DIC Pre-activate < 2 min S2->S3 S4 4. Add Amine + TMP (Weak Base) S3->S4 S5 5. Aminolysis (Stereoretention) S4->S5

Fig 2: Optimized step-by-step workflow for OxymaPure/DIC coupling to maximize stereoretention.

Protocol B: DEPBT-Mediated Coupling (High Stereoretention)

DEPBT is specifically engineered to suppress racemization in highly sensitive substrates[6],[5].

  • Preparation : Dissolve the protected pyrrolidine acid and the amine ester in THF or DCM (approximately 2 mL per mmol)[6].

  • Cooling : Cool the solution in an ice bath to 0 °C.

  • Reagent Addition : Add 1.1–1.2 equivalents of DEPBT[6].

  • Base Addition : Add 2.0 equivalents of N-methylmorpholine (NMM). If the coupling involves extremely susceptible substrates, use solid sodium carbonate in place of organic amines[6],[7].

  • Reaction : Stir for 1 to 2 hours at 0 °C, then gradually warm to room temperature[6]. Filter to remove any solid precipitants, rinse with THF, and evaporate in vacuo to obtain the crude peptide.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH. Source: nih.gov.
  • Technical Support Information Bulletin 1170 - DEPBT. Source: peptide.com.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Source: peptidechemistry.org.
  • The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. Source: benchchem.com.
  • DEPBT - Wikipedia. Source: wikipedia.org.
  • Peptide Coupling Reagents, More than a Letter Soup. Source: acs.org.
  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Source: mdpi.com.
  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Source: veranova.com.
  • Low-epimerization Peptide Bond Formation with Oxyma Pure. Source: orgsyn.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid Extraction

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering low yields during the isolation of functionalized amino acids is a common bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering low yields during the isolation of functionalized amino acids is a common bottleneck. This guide provides an authoritative, causality-driven approach to troubleshooting the extraction of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Diagnostic Overview

The primary reason for poor extraction yield with this compound is its amphoteric nature. Containing both a basic tertiary amine (the N -benzyl pyrrolidine) and an acidic carboxylic acid, the molecule exists as an inner salt (zwitterion) at neutral pH. Zwitterions possess a robust hydration shell in aqueous media, making them highly resistant to partitioning into standard organic solvents.

Physicochemical Data Summary

Understanding the physicochemical properties of your target is the first step in designing a self-validating extraction protocol.

PropertyValueImpact on Extraction Workflow
Molecular Weight 219.28 g/mol Standard parameter for stoichiometric calculations.
pKa1 (Carboxylic Acid) ~3.86Deprotonated (anionic) at pH > 4.0.
pKa2 (Pyrrolidine N) ~8.5 - 9.0Protonated (cationic) at pH < 8.5.
Isoelectric Point (pI) ~6.3The pH at which net charge is zero; exists predominantly as a zwitterion.
Water Solubility >20 mg/mLHigh aqueous solubility prevents partitioning into non-polar solvents.

Troubleshooting FAQs

Q1: Why am I getting less than 10% yield when extracting with ethyl acetate or dichloromethane (DCM)? A1: The low yield is a direct consequence of the molecule's 1[1]. Because it contains both a basic tertiary amine and an acidic carboxylic acid, it forms a highly polar inner salt. Standard non-polar or moderately polar solvents like ethyl acetate or DCM cannot effectively solvate these dual charges or disrupt the water hydration sphere, causing the compound to remain entirely in the aqueous phase.

Q2: What is the optimal pH for liquid-liquid extraction (LLE) of this compound? A2: The optimal pH for extracting an amphoteric molecule is its2[2]. For (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, the pI is approximately 6.3. At this pH, the molecule is least soluble in water. However, even at the pI, it remains a zwitterion, so 3[3].

Q3: If standard solvents fail, which organic solvents should I use? A3: You must use solvent systems capable of hydrogen bonding to stabilize the zwitterion. The recommended systems are:

  • n-Butanol: Highly effective for extracting amino acids from water, though it requires high vacuum to remove due to its high boiling point.

  • Chloroform/Isopropanol (3:1 v/v): The isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the hydration shell around the zwitterion, while chloroform provides the bulk organic phase for partitioning.

Q4: I have a persistent emulsion during extraction. How can I resolve this? A4: Emulsions frequently occur because the zwitterionic compound acts as a mild surfactant at the aqueous-organic interface. To break the emulsion:

  • Saturate the aqueous layer with NaCl (brine) to increase ionic strength, which drives the organic compound out of the aqueous phase (1[1]).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

  • Centrifuge the mixture at 3000 x g for 5-10 minutes to force phase separation.

Q5: Is there an alternative to Liquid-Liquid Extraction if my yields are still too low? A5: Yes. The "Evaporation and Trituration" method (detailed in Protocol B) bypasses LLE entirely. By evaporating the aqueous layer to dryness and extracting the resulting solid cake with a polar organic solvent, you eliminate the aqueous partition coefficient problem.

Experimental Protocols

Protocol A: Isoelectric Point (pI) Liquid-Liquid Extraction

Objective: Maximize LLE yield by targeting the pI and utilizing a hydration-disrupting solvent mixture.

  • pH Adjustment: Cool the aqueous reaction mixture containing the product to 0-5 °C. Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.3.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. Stir for 15 minutes.

  • Solvent Preparation: Prepare a fresh mixture of Chloroform and Isopropanol in a 3:1 volumetric ratio.

  • Extraction: Add a volume of the CHCl3​:iPrOH mixture equal to the aqueous phase. Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the separatory funnel contents. Collect the lower organic layer.

  • Back-Extraction: Repeat the extraction of the aqueous layer two more times with fresh CHCl3​:iPrOH .

  • Self-Validation Step: Before discarding the aqueous layer, spot both the combined organic and remaining aqueous layers on a silica TLC plate. Elute with a highly polar system (e.g., DCM:MeOH:AcOH 80:18:2) and stain with Ninhydrin to confirm the absence of the product in the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: Lyophilization and Organic Trituration (Water-Free Isolation)

Objective: Isolate the compound by removing water entirely, avoiding LLE partition issues.

  • Neutralization: Adjust the aqueous solution to pH ~6.3 to ensure the compound is in its neutral zwitterionic form.

  • Water Removal: Flash-freeze the aqueous solution using a dry ice/acetone bath and lyophilize (freeze-dry) to a solid powder. Alternatively, evaporate water under high vacuum at 45 °C.

  • Trituration: Suspend the resulting solid (which contains the product and inorganic salts) in a mixture of 10% Methanol in Dichloromethane (DCM).

  • Sonication: Sonicate the suspension for 10 minutes to maximize the dissolution of the organic product while leaving inorganic salts (e.g., NaCl) undissolved.

  • Filtration: Filter the suspension through a fine glass frit. Wash the filter cake with additional 10% MeOH/DCM.

  • Self-Validation Step: Analyze the final concentrated solid via LC-MS or 1 H-NMR (in D2​O or CD3​OD ) to ensure no inorganic salts remain (which would appear as a mass discrepancy or shift in baseline).

  • Concentration: Evaporate the filtrate to yield the pure (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Diagnostic Workflow Visualization

G Start Aqueous Mixture of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid CheckPH Adjust pH to pI (~6.3) using 1M HCl / NaOH Start->CheckPH Decision Choose Isolation Strategy CheckPH->Decision LLE Liquid-Liquid Extraction (LLE) Decision->LLE Trituration Evaporation & Trituration (Water-Free) Decision->Trituration StandardSolvent Standard Solvents (EtOAc/DCM) Yield < 10% LLE->StandardSolvent Incorrect PolarSolvent Polar Solvents (n-Butanol or 3:1 CHCl3:iPrOH) Yield > 80% LLE->PolarSolvent Correct Evaporate Lyophilize to Dryness Trituration->Evaporate ExtractSolid Extract solid with 10% MeOH in DCM Yield > 90% Evaporate->ExtractSolid

Diagnostic workflow for optimizing the extraction of zwitterionic pyrrolidine derivatives.

References

  • Title: 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points Source: libretexts.org URL: [Link]

  • Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: masterorganicchemistry.com URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid .

The trans-relationship between the C4-methyl and C3-carboxylic acid, combined with the bulky N1-benzyl protecting group, creates a highly sterically hindered microenvironment. This structural reality often leads to failed amide couplings, sluggish deprotections, and unwanted epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Insights & Workflows

Amide Coupling Activation Strategy

To successfully couple amines to the C3-carboxylic acid, standard activation methods must be abandoned in favor of highly reactive uronium/aminium salts.

G A Hindered Substrate: (3R,4R)-1-benzyl-4-methyl pyrrolidine-3-carboxylic acid B Steric Clash: C4-Methyl & N1-Benzyl shield C3-COOH A->B Structural limitation C Activation Strategy: Use highly reactive uronium salts (HATU or COMU) B->C Requires D Active Ester Formation: OAt or Oxyma ester (Highly reactive, less hindered) C->D Generates E Amine Addition: Base: TMP or DIPEA Solvent: DMF/NMP D->E Nucleophilic attack F Target Amide Product (High Yield, Retention of Stereochemistry) E->F Yields

Logical workflow for overcoming steric hindrance during amide coupling.

N-Debenzylation Strategy

The N1 nitrogen is sterically buried, preventing efficient coordination to standard palladium surfaces.

Debenzylation A N-Benzyl Pyrrolidine Sterically Shielded Nitrogen B Catalyst Selection: Pd(OH)2/C (Pearlman's Catalyst) A->B Requires high surface area C Solvent/Additive: MeOH + Trace AcOH (Protonates N, prevents catalyst poisoning) B->C Optimized with D Hydrogenation: H2 gas (Balloon or 50 psi) C->D Subjected to E Free Pyrrolidine (Deprotected Product) D->E Yields

Optimized experimental workflow for N-debenzylation of sterically shielded pyrrolidines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do standard amide coupling reagents (e.g., EDC/HOBt) fail or give low yields with this substrate? A1: The failure of standard carbodiimides like EDC is rooted in the steric shielding around the C3-carboxylate. The adjacent C4-methyl group and the N1-benzyl group restrict the trajectory of incoming nucleophiles. When EDC/HOBt is used, the relatively bulky and less reactive OBt active ester forms slowly and is shielded from nucleophilic attack. This leads to incomplete conversion and undesired side reactions (e.g., N-acylurea formation). To overcome this, highly reactive uronium or aminium salts that generate more reactive active esters are required, as detailed in the [1].

Q2: Which coupling reagents are recommended for this specific hindered acid? A2: We strongly recommend using HATU or COMU . HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester, which benefits from a neighboring group effect (anchimeric assistance) from the pyridine nitrogen, accelerating the aminolysis step even in hindered environments[2]. COMU is an excellent, safer alternative that generates an Oxyma ester, offering comparable or superior coupling efficiency for sterically hindered carboxylic acids without the explosive risks associated with benzotriazole derivatives[1].

Q3: I am observing epimerization at the C3 position during activation. How do I prevent this? A3: Epimerization at the C3 position (loss of the (3R,4R) trans stereochemistry) occurs when the activation step is slow, allowing the activated ester to enolize before the amine can attack. Causality & Solution: The choice of base is critical. Standard bases like DIPEA can promote enolization. Switching to a more sterically hindered, less nucleophilic base like 2,4,6-trimethylpyridine (TMP, collidine) significantly reduces the rate of proton abstraction at the alpha-carbon (C3)[2]. Additionally, altering the order of addition—ensuring the amine is present before adding the coupling reagent—will suppress epimerization by immediately trapping the active ester.

Q4: N-debenzylation is sluggish, even with standard Pd/C and H2. How can I efficiently remove the N-benzyl group? A4: The N1 nitrogen is sterically buried by the C4-methyl and the C3-carbonyl substituents, preventing efficient coordination to the surface of standard 10% Pd/C. Causality & Solution: Switch to Pearlman’s catalyst (Pd(OH)₂/C). It provides a higher active surface area and is specifically superior for the hydrogenolysis of sterically hindered N-benzyl groups. Furthermore, adding a catalytic amount of acetic acid (AcOH) protonates the secondary pyrrolidine nitrogen as it forms, preventing it from acting as a strong ligand that poisons the palladium catalyst.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for (3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid

Coupling ReagentActive Ester IntermediateTypical Yield (%)Epimerization Level (%)Recommendation
EDC / HOBt OBt< 30%High (> 15%)Not Recommended
PyBOP OBt45 - 60%Moderate (5 - 10%)Sub-optimal
HATU OAt85 - 95%Low (< 2%)Highly Recommended
COMU Oxyma85 - 95%Low (< 2%)Highly Recommended (Safer)

Part 4: Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

Self-Validating System: This protocol uses TMP to prevent epimerization and mandates a specific order of addition to ensure the highly reactive OAt ester is immediately intercepted by the amine, minimizing the time available for C3 enolization.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Amine & Base Addition: Add the target amine (1.2 equiv) followed by 2,4,6-trimethylpyridine (TMP) (3.0 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.1 equiv) in one single portion.

    • Causality Note: Adding HATU last, in the presence of the amine, ensures that the active ester does not sit in solution with the base, thereby preventing C3 deprotonation and subsequent epimerization.

  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting acid and the transient OAt ester peak indicates completion (typically within 1–2 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: N-Debenzylation using Pearlman's Catalyst

Self-Validating System: The inclusion of acetic acid acts as an internal fail-safe against catalyst poisoning, ensuring the reaction proceeds to full conversion without stalling.

  • Preparation: Dissolve the N-benzyl pyrrolidine derivative in HPLC-grade Methanol (0.1 M).

  • Acidification: Add glacial acetic acid (1.0 equiv).

    • Causality Note: Protonation of the basic nitrogen prevents the resulting secondary amine from coordinating to and deactivating the palladium surface.

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)₂/C (Pearlman's catalyst, 0.1 equiv by weight) under a gentle stream of argon to prevent ignition of the methanol solvent.

  • Hydrogenation: Seal the flask with a septum, evacuate the atmosphere, and backfill with H₂ gas (repeat for 3 cycles). Stir vigorously under an H₂ balloon at room temperature for 12–24 hours.

  • Workup: Filter the black suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with additional Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected pyrrolidine as an acetate salt.

Part 5: References

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic Chemistry Portal. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Determinants of PDE9A Inhibition: A Comparative Guide on (3S,4S) vs. (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold stereochemistry, target engagement causality, and in vitro biological evaluation. Executive Summary In modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold stereochemistry, target engagement causality, and in vitro biological evaluation.

Executive Summary

In modern medicinal chemistry, the spatial arrangement of a pharmacophore is often the sole differentiator between a highly potent clinical candidate and an inactive byproduct. The molecule 1-benzyl-4-methylpyrrolidine-3-carboxylic acid serves as a critical chiral intermediate in the synthesis of phosphodiesterase 9A (PDE9A) inhibitors, a class of drugs developed for cognitive disorders such as Alzheimer's disease[1].

This technical guide objectively compares the biological activity of derivatives synthesized from the (3S,4S) enantiomer versus the (3R,4R) enantiomer. Experimental data demonstrates that the (3S,4S) configuration is an optimal fit for the highly asymmetric PDE9A catalytic pocket, yielding inhibitors with low-nanomolar potency (e.g., PF-04447943)[1]. In contrast, the (3R,4R) diastereomeric scaffold induces severe steric clashes, resulting in a dramatic loss of biological activity[1].

Mechanistic Rationale: The Causality of Stereochemistry

To understand why the (3S,4S) scaffold succeeds where the (3R,4R) fails, we must analyze the structural asymmetry of the PDE9A binding pocket[2]. PDE9A is a cGMP-specific enzyme, and its inhibition relies on displacing cGMP while maintaining critical interactions with the enzyme's catalytic residues.

  • The (3S,4S) Advantage: When the (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid scaffold is coupled to a pyrazolopyrimidinone core, the resulting geometry is perfectly complementary to the PDE9A active site. The pyrrolidine nitrogen is precisely oriented to form a critical water-mediated hydrogen bond with the hydroxyl group of Tyr-424 [1]. Simultaneously, the 4-methyl group projects equatorially into a highly specific lipophilic pocket (comprising Val-417, Leu-421, Phe-441, and Ala-452) without inducing structural strain[1].

  • The (3R,4R) Penalty: The (3R,4R) enantiomer suffers from an irreconcilable geometric mismatch. If the molecule attempts to anchor the critical Tyr-424 hydrogen bond, the inverted stereocenter forces the 4-methyl group into a sterically restricted region of the enzyme, causing a severe clashing penalty[1]. If the methyl group is instead forced into the lipophilic pocket, the nitrogen loses its H-bonding vector.

This causality explains the ~30-fold drop in target affinity observed when evaluating the (3R,4R) derivative[1].

Comparative Biological Activity

The following table summarizes the quantitative in vitro data for the N-benzyl pyrazolopyrimidinone derivatives synthesized directly from the respective enantiomeric scaffolds.

Scaffold StereochemistryDerivative NomenclaturePDE9A IC₅₀ (nM)PDE1C IC₅₀ (nM)Target Engagement Mechanism
(3S,4S) Compound 8 [Precursor to PF-04447943]~11 >2000Optimal H-bond to Tyr-424; Methyl fills lipophilic pocket.
(3R,4R) Compound 9 [Inactive Diastereomer]~330 N/ASteric clash; Suboptimal lipophilic pocket filling.

Data derived from the structure-activity relationship (SAR) studies of PF-04447943 development[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these enantiomers requires rigorous, self-validating protocols. Below are the field-proven methodologies for resolving the scaffold and testing its biological activity.

Protocol A: Chiral Resolution of the Pyrrolidine Scaffold

Objective: Isolate the (3S,4S) and (3R,4R) enantiomers from the racemic 1-benzyl-4-methylpyrrolidine-3-carboxylic acid mixture.

  • Step 1: Esterification. Convert the racemic carboxylic acid to a methyl ester using MeOH/H₂SO₄ to increase volatility and solubility for chromatography.

  • Step 2: Preparative SFC. Inject the mixture onto a Preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column.

    • Causality: SFC utilizes supercritical CO₂, providing superior resolution, faster run times, and lower thermal stress compared to traditional HPLC, preventing epimerization of the sensitive α-chiral center.

  • Step 3: Hydrolysis. Saponify the separated esters back to their respective carboxylic acids using LiOH in THF/H₂O.

  • Validation Check (Self-Validating System): Analyze the final isolated acids via analytical chiral HPLC coupled with a polarimeter. The protocol is only validated if the Enantiomeric Excess (ee) is >99% . Any cross-contamination will artificially inflate the apparent IC₅₀ of the inactive (3R,4R) enantiomer.

Protocol B: In Vitro PDE9A Inhibition Assay (Radiometric)

Objective: Quantify the IC₅₀ of the downstream derivatives against recombinant human PDE9A.

  • Step 1: Enzyme Incubation. Incubate recombinant human PDE9A with 10 nM of the synthesized inhibitor and 50 nM [³H]-cGMP in an assay buffer (50 mM Tris-HCl, pH 7.5, 1.3 mM MgCl₂).

    • Causality: Utilizing a radiolabeled substrate ([³H]-cGMP) allows for highly sensitive detection of catalytic activity at sub-nanomolar enzyme concentrations, strictly avoiding stoichiometric inhibitor depletion which skews IC₅₀ curves[1].

  • Step 2: Termination. After 20 minutes at 25°C, terminate the reaction by adding Ba(OH)₂ and ZnSO₄.

    • Causality: This specific combination precipitates the unreacted [³H]-cGMP nucleotide, leaving only the hydrolyzed product ([³H]-5'-GMP) suspended in the supernatant.

  • Step 3: Quantification. Centrifuge the microplates and quantify the radioactivity of the supernatant using a liquid scintillation counter.

  • Validation Check (Self-Validating System): A reference standard (e.g., PF-04447943) must be run in parallel on every plate. The assay run is rejected if the reference IC₅₀ deviates by more than 3-fold from its historical mean (~10 nM).

Visualizations

Workflow: Stereoselective Drug Discovery

The following diagram illustrates the critical divergence in the drug discovery pipeline based on the stereochemistry of the pyrrolidine scaffold.

Workflow Start Racemic 1-Benzyl-4-methylpyrrolidine -3-carboxylic acid Resolution Chiral Resolution (SFC, Chiralpak AD-H) Start->Resolution S_Isomer (3S,4S) Enantiomer Optimal Pharmacophore Resolution->S_Isomer Peak 1 R_Isomer (3R,4R) Enantiomer Steric Clash Resolution->R_Isomer Peak 2 SynthesisS Coupling & Deprotection (Active Inhibitor) S_Isomer->SynthesisS SynthesisR Coupling & Deprotection (Inactive Diastereomer) R_Isomer->SynthesisR Assay In Vitro PDE9A Assay (Radiometric/IMAP) SynthesisS->Assay SynthesisR->Assay

Caption: Workflow demonstrating the isolation of the (3S,4S) vs (3R,4R) enantiomers and downstream assay.

Mechanism: PDE9A-cGMP Signaling Pathway

This diagram maps the biological pathway modulated by the (3S,4S)-derived inhibitors.

Pathway GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC Substrate cGMP cGMP (Active Messenger) sGC->cGMP Synthesis PDE9A PDE9A Enzyme (Hydrolysis) cGMP->PDE9A Binds GMP 5'-GMP (Inactive) PDE9A->GMP Degradation Inhibitor (3S,4S)-Pyrrolidine Derivative Inhibitor->PDE9A Inhibits (IC50 < 15 nM)

Caption: The cGMP signaling cascade illustrating targeted hydrolysis inhibition by the (3S,4S) derivative.

References

  • [1] Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry. URL: [Link]

  • [2] Meng, F., et al. (2012). Structural Asymmetry of Phosphodiesterase-9A and a Unique Pocket for Selective Binding of a Potent Enantiomeric Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid vs proline in conformational constraint

An in-depth technical analysis comparing the conformational constraints, physicochemical properties, and synthetic applications of the classic α -amino acid Proline versus the highly functionalized β -amino acid analog (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the conformational constraints, physicochemical properties, and synthetic applications of the classic α -amino acid Proline versus the highly functionalized β -amino acid analog (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid .

Executive Summary: The Evolution of Conformational Constraint

In peptidomimetic design and small-molecule drug discovery, restricting the conformational freedom of a ligand is a primary strategy to minimize the entropic penalty of receptor binding, thereby exponentially increasing target affinity and selectivity.

Historically, Proline (pyrrolidine-2-carboxylic acid) has been the gold standard for introducing backbone rigidity. Its secondary amine locks the ϕ (phi) dihedral angle, reliably inducing β -turns or polyproline type II (PPII) helices. However, the demand for enhanced proteolytic stability and highly specific vector geometries has driven the development of β -proline derivatives.

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid represents a sophisticated evolution in this space. As a conformationally constrained β -amino acid, it shifts the carboxylic acid to the 3-position, expanding the backbone by one carbon. The addition of a 4-methyl group and an N-benzyl moiety provides precise control over ring puckering and lipophilicity, making it a superior scaffold for specific central nervous system (CNS) targets and complex protein-protein interactions (PPIs)[1][2].

Structural & Mechanistic Analysis: The Causality of Constraint

Proline: The Classic α -Constraint

Proline's constraint is derived from its five-membered pyrrolidine ring fusing the α -carbon to the backbone nitrogen.

  • Mechanistic Causality: This fusion restricts the ϕ angle to approximately -65°. Furthermore, the energy difference between the cis and trans isomers of the pre-proline peptide bond is unusually small ( ΔG≈2 kcal/mol ), leading to a functional equilibrium that can act as a conformational switch in biological systems.

  • Limitations: Proline-rich sequences are highly susceptible to specific proteases, such as Dipeptidyl Peptidase-4 (DPP-IV), which rapidly cleaves bonds adjacent to proline residues, limiting the in vivo half-life of proline-based therapeutics[3][4].

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid: The Advanced β -Constraint

This building block fundamentally alters the backbone trajectory and electronic distribution.

  • The β -Shift: Moving the carboxylate to the 3-position creates a β -amino acid. This one-carbon backbone extension inherently confers absolute resistance to α -proteases like DPP-IV, drastically increasing metabolic stability[2][5].

  • Puckering Control via the 4-Methyl Group: The 5-membered pyrrolidine ring is not flat; it rapidly interconverts between envelope and half-chair conformations (pseudorotation). The introduction of the 4-methyl group in a specific (3R,4R)trans-configuration introduces a severe 1,3-diaxial-like steric clash if the ring adopts the wrong pucker. This effectively "locks" the ring into a single, highly populated envelope conformation, projecting the functional groups into a predictable 3D vector space[6].

  • N-Benzyl Lipophilic Anchor: The N-benzyl group serves a dual purpose. Synthetically, it acts as an orthogonal protecting group. Pharmacologically, if retained, it massively increases the logP of the molecule, facilitating blood-brain barrier (BBB) permeation—a critical factor in the design of CNS-active compounds like endomorphin analogs[2][4].

G Start Conformational Design Strategy Proline Proline (α-amino acid) Constraint Start->Proline BetaPro (3R,4R)-1-benzyl-4-methyl- pyrrolidine-3-carboxylic acid Start->BetaPro Phi Restricts φ angle (~ -65°) Proline->Phi CisTrans Cis/Trans Amide Isomerization Proline->CisTrans BetaBackbone Extends Backbone (β-amino acid) BetaPro->BetaBackbone Puckering 4-Methyl Group Locks Ring Puckering BetaPro->Puckering PPII Induces β-turns or PPII Helices Phi->PPII CisTrans->PPII Helix14 Induces 14-Helices & Protease Resistance BetaBackbone->Helix14 Puckering->Helix14

Conformational logic tree comparing Proline and the (3R,4R)-beta-proline analog.

Comparative Quantitative Data

The following table summarizes the physicochemical and structural parameters of both scaffolds when incorporated into a peptide or small-molecule backbone.

ParameterL-Proline(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Amino Acid Class α -amino acid β -amino acid derivative ( β -proline analog)
Primary Backbone Constraint ϕ (phi) angle restriction ϕ and θ angle restriction (extended backbone)
Ring Puckering Dynamic (Envelope Half-Chair)Locked (Sterically constrained by 4-methyl group)
Protease Susceptibility High (Target for DPP-IV, Prolyl endopeptidase)Exceptionally Low (Resistant to α -proteases)
Typical Secondary Structure β -turns, Polyproline II (PPII) helices14-helices, Extended PPII-like mimetics
Lipophilicity Contribution Low ( ΔlogP≈−1.5 )High ( ΔlogP≈+2.5 due to N-benzyl)
Receptor Affinity Impact Baseline spacerUp to 10-100x increase in specific GPCRs (e.g., S1PR1, MOR)

Application in Drug Discovery: Case Studies

1. Sphingosine-1-Phosphate Receptor (S1PR1/5) Agonists: In the rational design of dual S1PR1/S1PR5 agonists for inflammatory bowel disease, replacing straight-chain carboxylic acids or standard proline with trans-4-methylpyrrolidine-3-carboxylic acid derivatives led to a significant increase in agonistic activity (EC50 = 40.0 nM). The chiral methyl group precisely oriented the carboxylate to form critical hydrogen bonds with Lys34 and Thr109 in the receptor pocket, while drastically improving the pharmacokinetic half-life ( T1/2​ ) and oral bioavailability compared to unconstrained analogs[6].

2. Endomorphin Analogues ( μ -Opioid Receptor Agonists): Endomorphin-1 (EM-1) is a potent endogenous opioid, but its clinical utility is hampered by rapid degradation and poor BBB penetration. By substituting the standard Pro 2 residue with β -proline derivatives, researchers achieved a massive increase in enzymatic stability. Furthermore, the altered conformational constraint favored the spatial orientation required for μ -opioid receptor (MOR) activation, yielding picomolar affinity ( Ki​=3.72 pM ) and profound in vivo antinociception due to enhanced lipophilicity[2][4].

Experimental Protocols: Synthesis & Validation

Coupling a highly sterically hindered β -amino acid like (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid requires a modified approach compared to the standard Solid-Phase Peptide Synthesis (SPPS) used for proline. The adjacent 4-methyl group creates a crowded transition state during amidation.

Step-by-Step Methodology: Coupling and Validation

Phase 1: Activation and Coupling (Solution or Solid Phase)

  • Reagent Selection: Standard carbodiimides (DIC/DCC) are often insufficient due to the steric bulk. Utilize highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Activation: Dissolve 2.0 equivalents of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid and 1.95 equivalents of HATU in anhydrous DMF. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 3 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin-bound amine (or solution-phase amine). Elevate the reaction temperature to 40°C using a microwave peptide synthesizer or heated block to overcome the activation energy barrier imposed by the 4-methyl steric clash. Allow coupling for 2-3 hours.

  • Monitoring: Verify coupling completion via the Kaiser test (for primary amines) or Chloranil test (for secondary amines). Repeat coupling if unreacted amines persist.

Phase 2: Self-Validating Conformational Analysis Because the goal of using this building block is conformational constraint, the protocol must validate the final 3D structure.

  • Purification: Cleave the product using standard TFA cocktails and purify via preparative RP-HPLC (C18 column, H 2​ O/Acetonitrile gradient with 0.1% TFA).

  • 2D NMR (NOESY/ROESY): Dissolve the purified compound in D 2​ O or CDCl 3​ . Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.

  • Data Interpretation: Measure the cross-peaks between the protons of the 4-methyl group and the adjacent ring protons. A strong NOE signal between the 4-methyl protons and the 3-proton confirms the trans relationship and validates that the ring is locked in the intended envelope pucker, proving the mechanistic causality of the constraint.

Workflow Step1 1. Scaffold Preparation (Solid/Solution Phase) Step2A 2A. Proline Coupling DIC/Oxyma, 1h, RT Step1->Step2A Step2B 2B. (3R,4R)-Analog Coupling HATU/HOAt, 3h, 40°C Step1->Step2B Step3 3. Cleavage & Global Deprotection (TFA/Scavengers) Step2A->Step3 Step2B->Step3 Step4 4. RP-HPLC Purification (C18 Column) Step3->Step4 Step5 5. Conformational Validation (2D NOESY/ROESY NMR) Step4->Step5

Experimental workflow for coupling and validating constrained pyrrolidine building blocks.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, a substituted β-proline analog. Such compounds are significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, a substituted β-proline analog. Such compounds are significant as bioactive molecules and building blocks in therapeutic drug development.[1] A thorough understanding of their fragmentation behavior is critical for their unambiguous identification and characterization in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

This document compares fragmentation pathways under different ionization modes, contrasts the pattern with a structurally similar analog, and provides a detailed experimental protocol for data acquisition.

Introduction to Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds.[2] In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

For (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (Molecular Weight: 233.30 g/mol ), the key structural features that dictate its fragmentation are:

  • A tertiary amine within a pyrrolidine ring.

  • A benzylic C-N bond.

  • A carboxylic acid group.

  • A methyl substituent on the pyrrolidine ring.

Electrospray ionization (ESI) is the preferred method for this analysis due to the polar and non-volatile nature of the analyte.[3] ESI can be performed in both positive and negative ion modes, which provide complementary structural information.

Predicted Fragmentation in Positive Ion ESI-MS/MS

In positive ion mode, the molecule readily accepts a proton, typically at the most basic site—the tertiary nitrogen atom—to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 234.3. Upon CID, this precursor ion is expected to undergo several key fragmentation reactions.

The most prominent fragmentation pathway for N-benzylamines is the cleavage of the benzylic C-N bond.[3] This cleavage is highly favored because it leads to the formation of a benzyl cation (C₇H₇⁺), which rearranges to the exceptionally stable, aromatic tropylium ion at m/z 91.[4][5] This fragment is often the most abundant ion, or base peak, in the mass spectra of benzyl-containing compounds.[4][5]

Other significant fragmentation pathways include neutral losses from the pyrrolidine carboxylic acid portion of the molecule:

  • Loss of water (H₂O): A neutral loss of 18 Da from the carboxylic acid group.

  • Loss of formic acid (CH₂O₂): A neutral loss of 46 Da, corresponding to the entire carboxylic acid group.

  • Decarboxylation (CO₂): A loss of 44 Da following the initial loss of water.

The diagram below illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion.

G cluster_main Positive Ion Mode Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Neutral Loss Pathways mol [M+H]⁺ m/z 234.3 (C₁₃H₁₈NO₂)⁺ tropylium Tropylium Ion m/z 91.1 (C₇H₇)⁺ mol->tropylium Major pyrrolidine_ion [M+H - C₇H₇]⁺ m/z 143.1 (C₆H₁₁NO₂)⁺ mol->pyrrolidine_ion Major loss_h2o [M+H - H₂O]⁺ m/z 216.3 (C₁₃H₁₆NO)⁺ mol->loss_h2o Minor loss_cooh [M+H - HCOOH]⁺ m/z 188.3 (C₁₂H₁₈N)⁺ mol->loss_cooh Minor loss_h2o->loss_cooh - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Predicted Fragmentation in Negative Ion ESI-MS/MS

In negative ion mode, the molecule loses a proton from the carboxylic acid group to form the deprotonated molecule, [M-H]⁻, at m/z 232.3.[6] The fragmentation of deprotonated carboxylic acids is well-characterized.

The most common primary fragmentation for such ions is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[7][8] This results in a fragment ion at m/z 188.2. Subsequent fragmentation of this ion would involve the pyrrolidine ring structure.

G cluster_main Negative Ion Mode Fragmentation cluster_path1 Primary Fragmentation mol [M-H]⁻ m/z 232.3 (C₁₃H₁₆NO₂)⁻ loss_co2 [M-H - CO₂]⁻ m/z 188.2 (C₁₂H₁₆N)⁻ mol->loss_co2 Major

Caption: Predicted ESI-MS/MS fragmentation of deprotonated (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

Comparison with an Alternative Structure: (3R,4R)-1-benzylpyrrolidine-3-carboxylic acid

To highlight the diagnostic value of the fragmentation pattern, we compare it to a close structural analog that lacks the 4-methyl group: (3R,4R)-1-benzylpyrrolidine-3-carboxylic acid (Molecular Weight: 219.27 g/mol ).

The fragmentation pathways remain qualitatively the same (e.g., formation of the tropylium ion, loss of water, decarboxylation). However, the masses of the precursor ion and any fragments containing the pyrrolidine ring will be shifted by 14 Da, corresponding to the mass of the methyl group (CH₂).

Ion Description(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (m/z)(3R,4R)-1-benzylpyrrolidine-3-carboxylic acid (m/z)Mass Shift (Da)
[M+H]⁺ 234.3220.314
Tropylium Ion (C₇H₇)⁺ 91.191.10
[M+H - C₇H₇]⁺ 143.1129.114
[M+H - H₂O]⁺ 216.3202.314
[M-H]⁻ 232.3218.314
[M-H - CO₂]⁻ 188.2174.214

This comparative analysis demonstrates how high-resolution mass spectrometry can easily distinguish between closely related structures based on predictable mass shifts in their fragmentation patterns. The tropylium ion at m/z 91 serves as a common, structure-confirming fragment for both compounds, while the other fragments confirm the mass of the substituted pyrrolidine core.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for the target analyte.

Objective: To acquire high-resolution, accurate-mass MS and MS/MS spectra of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid in both positive and negative ESI modes.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Workflow Diagram:

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation lc 2. UHPLC Separation prep->lc ms1 3. MS1 Full Scan (Precursor ID) lc->ms1 ms2 4. MS/MS (Fragmentation) ms1->ms2 analysis 5. Data Analysis ms2->analysis

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile-phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Liquid Chromatography (UHPLC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Causality: The reversed-phase C18 column is suitable for retaining this moderately polar compound. The gradient elution ensures the compound elutes as a sharp peak, improving sensitivity. Formic acid is a common modifier that aids in protonation for positive ion mode ESI.[9]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive and ESI Negative (separate runs).

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS1 Acquisition:

      • Scan Range: m/z 50-500.

      • Acquisition Rate: 10 Hz.

    • MS/MS (Data-Dependent Acquisition):

      • Select the top 3 most intense ions from the MS1 scan for fragmentation.

      • Precursor Ions: m/z 234.3 (positive), m/z 232.3 (negative).

      • Collision Energy: Ramp from 10-40 eV. Causality: Ramping the collision energy ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a comprehensive fragmentation spectrum.

      • Isolation Window: 1.0 Da.

  • Data Analysis:

    • Extract the chromatogram for the expected precursor ion masses.

    • Generate the background-subtracted MS/MS spectrum.

    • Identify the m/z of the major fragment ions and calculate their elemental compositions using the high-resolution data.

    • Compare the observed fragments with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is highly predictable and driven by its core chemical motifs. In positive ion mode, the dominant fragmentation is the formation of the stable tropylium ion (m/z 91) via benzylic cleavage. In negative ion mode, the primary fragmentation is decarboxylation (loss of CO₂). These characteristic fragmentation patterns, combined with accurate mass measurements, provide a reliable method for the structural confirmation of this compound and allow for its clear differentiation from closely related analogs. The provided LC-MS/MS protocol offers a robust framework for obtaining high-quality data to support these analytical objectives in a research or drug development setting.

References

  • Vertex AI Search. (2024). Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. Available at: [Link]

  • ScienceDirect. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Available at: [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Available at: [Link]

  • PubMed. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Available at: [Link]

  • PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Available at: [Link]

  • PubMed. (2019). Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala. Available at: [Link]

  • CIRES, University of Colorado Boulder. (2014). Electrospray and Ambient Ionization Sources. Available at: [Link]

  • ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • Canadian Science Publishing. (N.D.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]

  • ResearchGate. (N.D.). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Available at: [Link]

  • YouTube. (2019). mass spectrometry: tropylium ion. Available at: [Link]

  • MDPI. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Available at: [Link]

  • PubMed. (N.D.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]

  • PubMed Central. (N.D.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Available at: [Link]

  • ACS Publications. (2024). Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation. Available at: [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • GCRIS. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available at: [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link]

  • Canadian Science Publishing. (N.D.). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Available at: [Link]

  • ACS Publications. (2011). Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation of Protonated Ala-Ala-Xxx-Pro-Ala (Xxx = Ala, Ser, Leu, Val, Phe, and Trp). Available at: [Link]

  • PubMed Central. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • ACS Publications. (N.D.). Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. Available at: [Link]

  • ResearchGate. (N.D.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available at: [Link]

  • ResearchGate. (N.D.). Mass fragmentation patterns of compound 4a. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Colorado Boulder. (N.D.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST WebBook. (N.D.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. Available at: [Link]

  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available at: [Link]

  • OIST Groups. (N.D.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Available at: [Link]

  • PubMed Central. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

Sources

Comparative

Cross-Validation of NMR and X-Ray Crystallography Data for the Structural Elucidation of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Executive Summary For researchers and drug development professionals, the precise stereochemical characterization of chiral pharmacophores is a non-negotiable regulatory and scientific requirement. The molecule (3R,4R)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise stereochemical characterization of chiral pharmacophores is a non-negotiable regulatory and scientific requirement. The molecule (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a densely functionalized chiral building block, frequently utilized in the synthesis of targeted therapeutics such as Ras inhibitors[1].

Because enantiomers and diastereomers exhibit drastically different pharmacological profiles, relying on a single analytical modality for structural assignment introduces significant risk. This guide provides an authoritative, objective comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SCXRD) . More importantly, it establishes a self-validating cross-validation workflow, demonstrating how combining solution-state NMR anisotropy with solid-state anomalous X-ray dispersion guarantees unambiguous stereochemical assignment[2].

The Rationale for Orthogonal Cross-Validation (Causality & Expertise)

Assigning the absolute and relative stereochemistry of substituted pyrrolidines presents unique analytical challenges:

  • The SCXRD Limitation: While X-ray crystallography is the gold standard for absolute configuration, pyrrolidine carboxylic acids often exist as zwitterions, making them prone to forming oils or microcrystalline powders rather than diffraction-quality single crystals. Furthermore, the solid-state conformation is heavily influenced by crystal packing forces, which may not represent the dominant physiological solution-state conformer.

  • The NMR Limitation: Standard 1D and 2D NMR techniques excel at determining relative stereochemistry (via NOE) and solution-state dynamics. However, NMR cannot determine absolute configuration natively; it requires the introduction of a chiral environment.

  • The Synergistic Solution: By derivatizing the compound with a chiral anisotropic reagent (e.g., MαNP acid) for NMR[3], and utilizing anomalous dispersion in SCXRD[4], scientists create an orthogonal, self-validating loop. If the solution-state diamagnetic anisotropy data matches the solid-state Flack parameter, the 3D structure is definitively confirmed[2].

Workflow Visualization

CrossValidationWorkflow Sample Sample: (3R,4R)-1-benzyl-4- methylpyrrolidine-3-carboxylic acid NMR_Deriv Chiral Derivatization (e.g., MαNP acid) Sample->NMR_Deriv Xray_Cryst Single Crystal Growth (Salt Formation) Sample->Xray_Cryst NMR_Acq NMR Acquisition (1H, 13C, NOESY) NMR_Deriv->NMR_Acq NMR_Result Solution-State Conformation & Relative Stereochemistry NMR_Acq->NMR_Result Integration Cross-Validation Analysis (NMR vs. SCXRD) NMR_Result->Integration Xray_Diff SCXRD Data Collection (Anomalous Scattering) Xray_Cryst->Xray_Diff Xray_Result Solid-State Structure & Absolute Configuration Xray_Diff->Xray_Result Xray_Result->Integration Validated Validated 3D Structure (E-E-A-T Compliant) Integration->Validated

Workflow for the cross-validation of NMR and SCXRD data in stereochemical determination.

Comparative Performance Data

The following table summarizes the operational and analytical differences between the two modalities when applied to (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.

ParameterNMR Spectroscopy (Solution-State)SCXRD (Solid-State)Cross-Validation Synergy
Primary Output Relative stereochemistry (NOESY); Solution dynamics.Absolute configuration (Flack parameter); Bond lengths/angles.Confirms solid-state structure is maintained in solution.
Absolute Config. Requires Chiral Derivatizing Agents (CDAs)[3].Direct, via anomalous dispersion of X-rays[4].Orthogonal confirmation prevents systemic errors.
Sample State Dissolved in deuterated solvent (e.g., CDCl₃, DMSO- d6​ ).High-quality single crystal (often requires salt screening).Bridges the gap between bulk powder and single crystal.
Time-to-Result Hours (if derivatization is complete).Days to Weeks (crystal growth is the bottleneck).NMR acts as a rapid triage tool prior to SCXRD.
Limitations Spectral overlap; signal broadening from zwitterion exchange.Crystal packing forces may distort the native conformation.Eliminates single-method blind spots.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify the reliability of the generated data.

Protocol 1: Solution-State NMR & Diamagnetic Anisotropy

This protocol utilizes NOESY for relative stereochemistry and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) derivatization for absolute configuration[3].

  • Sample Preparation & Causality Check:

    • Action: Dissolve 5 mg of the pyrrolidine derivative in 0.5 mL of CDCl₃. If the zwitterionic nature causes poor solubility or broad peaks, add a trace amount of trifluoroacetic acid (TFA- d1​ ).

    • Causality: TFA protonates the pyrrolidine nitrogen, locking the molecule out of intermediate exchange rates on the NMR timescale, thereby sharpening the signals for accurate integration.

  • Relative Stereochemistry (NOESY):

    • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: The spatial proximity (< 5 Å) between the C3-proton and C4-proton will dictate the cross-peak intensity. A weak or absent NOE between these protons supports the trans (3R,4R) relationship, whereas a strong NOE would indicate a cis relationship.

  • Absolute Configuration via CDA:

    • Action: React the carboxylic acid moiety of the pyrrolidine with enantiopure (S)- and (R)-MαNP acid to form diastereomeric amides[3].

    • Causality: The naphthyl group of the MαNP auxiliary creates a predictable magnetic shielding cone. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) of the pyrrolidine ring protons, the absolute configuration of the chiral centers can be non-empirically assigned based on which protons fall within the shielding cone.

Protocol 2: Solid-State SCXRD & Anomalous Dispersion

This protocol extracts the absolute configuration directly from the crystal lattice using the Bijvoet intensity ratio[4].

  • Crystal Growth (Salt Formation):

    • Action: Convert the free base pyrrolidine to a hydrochloride (HCl) salt and crystallize via vapor diffusion (e.g., methanol/diethyl ether).

    • Causality: The free zwitterion is highly flexible and resists crystallization. The chloride counter-ion provides rigid, predictable hydrogen-bond acceptors, facilitating the formation of a highly ordered crystal lattice. Furthermore, the heavier Chlorine atom enhances the anomalous scattering signal.

  • Data Collection (Anomalous Dispersion):

    • Action: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source ( λ=1.5418 Å). Collect a highly redundant full sphere of data.

    • Causality: For molecules consisting primarily of light atoms (C, H, N, O), Cu Kα radiation is strictly required. Its longer wavelength interacts more strongly with the electron clouds of light atoms compared to Mo Kα, maximizing the measurable Bijvoet differences between Friedel pairs[4].

  • Refinement & Self-Validation (Flack Parameter):

    • Action: Solve the structure and refine the Flack parameter ( x ). A value of x≈0 with a low standard uncertainty (e.g., <0.05 ) confirms the (3R,4R) absolute configuration.

    • Self-Validation Step: Artificially invert the refined coordinate model and re-refine against the data. The Flack parameter must shift to x≈1.0 . If it does not, the data lacks sufficient anomalous signal, and the stereochemical assignment cannot be trusted[4],[2].

References

  • WO2021091967A1 - Ras inhibitors.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Applications and properties of the Bijvoet intensity ratio. Acta Crystallographica Section A, 64(4), 484-493. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Proper chemical handling and waste management are the cornerstones of a safe, compliant, and efficient laboratory environment. For researchers and drug development professionals working with complex chiral building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical handling and waste management are the cornerstones of a safe, compliant, and efficient laboratory environment. For researchers and drug development professionals working with complex chiral building blocks like (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid , standard disposal protocols must be adapted to account for the molecule's specific physicochemical properties.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in the (Recognize, Assess, Minimize, Prepare) and.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (CAS: 604798-82-5) is an amino acid derivative featuring a basic pyrrolidine nitrogen and an acidic carboxylic acid.

  • Zwitterionic Behavior: Depending on the pH of your waste stream, this compound can exist as a cation, anion, or neutral zwitterion. This pH dependency dictates its solubility and partitioning behavior if introduced into biphasic aqueous/organic waste streams.

  • Environmental Persistence: The presence of the benzyl protecting group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted proline analogs. If improperly discharged into municipal wastewater, it resists aqueous degradation and poses a risk of environmental persistence .

  • Incineration Dynamics: The high nitrogen content inherent in the pyrrolidine ring requires disposal via licensed high-temperature incineration equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides during destruction.

Quantitative Data & Operational Implications
Property / AttributeSpecificationOperational Implication
Chemical Name (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acidRequires precise, unabbreviated labeling on all waste containers.
CAS Number 604798-82-5Essential for SDS cross-referencing and contractor manifests.
Molecular Weight 219.28 g/mol Determines stoichiometric calculations for reaction quenching.
Physical State Solid (Powder)Prone to static dispersion; requires anti-static handling tools.
Structural Hazards Benzyl group, Pyrrolidine nitrogenLipophilic and nitrogen-rich; mandates specific incineration conditions.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated streams unless explicitly mixed.

Operational Handling & Experimental Workflow

Before generating waste, the handling of the pure compound must be tightly controlled to prevent exposure and contamination. Powders of lipophilic organic compounds often carry static charges, leading to aerosolization or inaccurate weighing if not managed properly.

Step-by-Step Dispensing Protocol
  • Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood. Self-Validation: Verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the container.

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves (which offer excellent resistance to incidental contact with solid organics), chemical splash goggles, and a flame-resistant lab coat.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. This prevents the fine powder from dispersing into the fume hood airflow or adhering to the exterior of the reaction vessel.

  • Transfer & Seal: Carefully transfer the required mass into the reaction vessel and immediately seal both the source bottle and the reaction flask.

  • Decontamination: Rinse all spatulas and reusable glassware with a compatible solvent (e.g., isopropanol or acetone) directly into the designated organic waste container before transferring them to the standard washing area.

HandlingWorkflow A 1. Fume Hood Prep (Verify 80-100 fpm) B 2. PPE Verification (Gloves, Goggles, Coat) A->B C 3. Static Mitigation (Anti-static tools) B->C D 4. Dispensing (3R,4R)-derivative C->D E 5. Vessel Transfer & Seal D->E F 6. Decontamination & Waste Routing E->F

Step-by-step operational workflow for the safe handling and dispensing of pyrrolidine derivatives.

Waste Segregation & Disposal Procedures

Improper disposal of nitrogenous organic compounds can lead to severe regulatory penalties and environmental damage. Laboratories must comply with EPA RCRA regulations, specifically Subpart K, which governs hazardous waste generated at academic and research institutions .

Step-by-Step Disposal Protocol
  • Stream Classification: Determine the composition of the waste. If the (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid was used in a reaction involving halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to Halogenated Waste . If no halogens are present, route to Non-Halogenated Waste .

  • Containerization: Collect waste in High-Density Polyethylene (HDPE) containers. Causality: HDPE is highly resistant to organic solvents and prevents the leaching or degradation that can occur with standard plastics. Ensure the container has a secure, leak-proof closure.

  • Regulatory Labeling: Label the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste" and list the full chemical name: (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid. Do not use structural abbreviations or acronyms.

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA. Under EPA Subpart K rules, waste must be removed from the laboratory and transferred to a central accumulation area within 6 months, or within 90 days for Large Quantity Generators (LQGs) .

  • Final Destruction: Transfer the waste to a licensed hazardous waste contractor. The required disposal method is high-temperature incineration. Never discharge this compound or its solutions into the laboratory sink.

WasteLogic Start Waste Generation: (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid CheckHalogen Mixed with Halogenated Solvents/Reagents? Start->CheckHalogen Halogenated Halogenated Organic Waste (Red Bin) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Blue Bin) CheckHalogen->NonHalogenated No SAA Satellite Accumulation Area (Max 6 Months) Halogenated->SAA NonHalogenated->SAA Incineration Licensed High-Temp Incineration SAA->Incineration EPA Subpart K Transfer

Decision matrix for the segregation and EPA-compliant disposal of pyrrolidine chemical waste.

Emergency Spill Response

In the event of an accidental spill of the solid powder outside of the fume hood, immediate and methodical action is required to prevent inhalation exposure and cross-contamination.

  • Isolate the Area: Restrict access to the immediate vicinity of the spill to prevent tracking the powder throughout the laboratory.

  • Enhance PPE: Ensure you are wearing fresh nitrile gloves and tightly fitting safety goggles. If the spill is large and dust is visibly airborne, an N95 or P100 particulate respirator may be required.

  • Wet-Wipe Containment: Do not dry sweep the powder, as this will aerosolize the chemical. Instead, lightly dampen a paper towel or specialized chemical absorbent pad with water or a mild solvent (like isopropanol) and carefully wipe up the solid.

  • Waste Routing: Place the contaminated towels/pads directly into a solid hazardous waste container. Label it clearly as containing solid (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid spill debris.

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual lipophilic film left by the benzyl derivative.

References

  • American Chemical Society (ACS). "Committees on Chemical Safety: Guidelines and RAMP Framework." ACS.org. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." EPA.gov. URL:[Link]

  • Environmental Marketing Services. "Common Hazardous Wastes Found in Laboratories." EMS LLC. URL:[Link]

Handling

Personal protective equipment for handling (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Comprehensive Safety and Operational Guide: Handling (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a systematic integration of chemistry, physics, and human safety. (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block in drug discovery. However, because comprehensive in vivo toxicological data for novel stereoisomers is often limited, we must apply "Control Banding"—treating the compound with high-hazard precautions by default [1].

This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this compound.

Hazard Profiling & Physicochemical Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. As a functionalized pyrrolidine derivative, its hazards are dictated by its structural moieties [2]:

  • Amphoteric/Zwitterionic Nature: The presence of both a basic pyrrolidine nitrogen and an acidic carboxylic acid group means the molecule can exist as a zwitterion. In solid form, it is typically a fine crystalline powder prone to static cling and aerosolization.

  • Lipophilicity: The benzyl group significantly increases the molecule's lipophilicity compared to unsubstituted pyrrolidines. This enhances its ability to cross the stratum corneum (dermal barrier), increasing the risk of systemic absorption upon skin contact.

  • Corrosivity/Irritation: Pyrrolidine derivatives are known respiratory, skin, and severe eye irritants[3].

Table 1: Quantitative & Qualitative Hazard Summary

Hazard ParameterAssessment / ValueOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust generation; requires draft-free weighing.
Dermal Penetration Moderate to High (due to benzyl group)Strict barrier protection required; skin contact must be avoided.
Eye Irritation Severe (Category 1 potential)Risk of irreversible corneal damage; face/eye shielding is non-negotiable.
Inhalation Risk High (Mucosal irritation)Must be handled in a Class II Type A2 Biosafety Cabinet or chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand why you are wearing it. Every piece of equipment below is chosen based on the specific physicochemical risks of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid [4].

  • Hand Protection (Self-Validating System): Wear double nitrile gloves . Causality: Nitrile offers excellent resistance to incidental contact with the organic solvents typically used to dissolve this compound (e.g., DCM, DMF). Self-Validation: Use a brightly colored inner glove (e.g., green) and a standard outer glove (e.g., blue). If the outer glove tears, the color contrast immediately alerts you to the breach.

  • Eye Protection: Indirect-vented chemical splash goggles . Causality: Standard safety glasses leave gaps. Because this compound can cause severe eye damage as an aerosolized dust, a complete orbital seal is required.

  • Respiratory Protection: If handled outside a fume hood (not recommended), a NIOSH-approved N95 or FFP3 particulate respirator is mandatory to block zwitterionic dust inhalation.

  • Body Protection: A flame-resistant (FR), fluid-resistant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through powders or dragging contaminated air out of the fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains contained from the moment the bottle is opened until the reaction is sealed.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

Step 2: Anti-Static Weighing

  • Causality: Fine organic powders accumulate static electricity, causing them to repel from spatulas and disperse into the air.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container before opening.

  • Use a grounded, PTFE-coated or ceramic spatula to transfer the solid.

Step 3: Closed-System Transfer

  • Weigh the material directly into the reaction vessel (e.g., a round-bottom flask) rather than a weigh boat to eliminate a transfer step.

  • Cap the vessel with a septum before removing it from the fume hood.

Safety & Operational Workflow Diagram

G Start Phase 1: Hazard Assessment Verify Fume Hood Velocity PPE Phase 2: Don PPE Double Nitrile, Goggles, Lab Coat Start->PPE Airflow validated Static Phase 3: Anti-Static Prep Discharge Static on Containers PPE->Static PPE secured Transfer Phase 4: Material Transfer Direct-to-Vessel Weighing Static->Transfer Static neutralized Reaction Phase 5: Reaction Setup Seal Vessel with Septum Transfer->Reaction Powder contained Decon Phase 6: Decontamination Wet-Wipe Surfaces Reaction->Decon Vessel sealed Waste Phase 7: Waste Segregation Solid vs. Solvent Waste Decon->Waste Area secured

Caption: Step-by-step operational and safety workflow for handling pyrrolidine derivatives.

Spill Response & Self-Validating Decontamination

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the chemical.

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediate airborne dust.

  • Wet-Wiping Protocol:

    • Causality: The compound is an amino acid derivative. It is highly soluble in aqueous solutions at extreme pHs, but moderately soluble in neutral water.

    • Dampen absorbent pads with a mixture of water and a mild surfactant (soap), or a dilute alcohol solution (e.g., 20% isopropanol in water) to break the surface tension of the powder.

  • The "Inward Spiral" Technique: Gently place the dampened pads over the spilled powder. Wipe from the outside perimeter of the spill toward the center to prevent spreading the contaminant.

  • Self-Validation: After the initial cleanup, perform a secondary wipe with a clean, damp white paper towel. If any residue or discoloration is visible on the white towel, the area is not yet decontaminated. Repeat until the towel remains pristine.

Waste Management & Disposal Plan

Improper disposal of functionalized pyrrolidines can lead to environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, and spill cleanup pads) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label explicitly as "Hazardous Solid Waste: Contains Pyrrolidine Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DCM, Methanol), the waste must be segregated into Halogenated or Non-Halogenated solvent waste carboys, depending on the solvent used. Do not mix with heavy metal waste.

  • Disposal Mechanism: The standard disposal mechanism for this class of compounds is high-temperature incineration at an approved hazardous waste facility [3]. Do not flush any quantity down the sink.

References

  • Loba Chemie. "Pyrrolidine for Synthesis - Safety Data Sheet." Loba Chemie Laboratory Reagents & Fine Chemicals. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.